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Core Science & Biosynthesis

Foundational

Chemical structure analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Technical Guide: Chemical Structure & Functional Analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide Executive Summary This technical guide provides a comprehensive structural and functional analysis of 2-Amino-3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chemical Structure & Functional Analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (CAS: 1340241-39-5). A derivative of the non-canonical amino acid


-(1-pyrazolyl)alanine, this compound represents a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting kinase ATP-binding pockets and as a building block for peptidomimetics. This guide details its physicochemical properties, validated synthesis protocols, spectral interpretation, and pharmacological utility.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide
Common Name

-(4-Chloro-1-pyrazolyl)alaninamide
CAS Number 1340241-39-5
Molecular Formula

Molecular Weight 188.61 g/mol
Chirality Contains one stereocenter at C

. (Usually supplied as racemate unless specified L/D).
H-Bond Donors/Acceptors 2 Donors / 4 Acceptors
LogP (Predicted) ~0.16 (Amphiphilic nature)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent).

Structural Analysis & Spectral Interpretation

The molecule features a propanamide backbone substituted at the


-position (C3) with a 4-chloro-pyrazole ring linked via the pyrazole nitrogen (N1). This specific substitution pattern mimics the amino acid Histidine , but with significantly altered electronic properties (

and

-stacking capability) due to the pyrazole ring and the electron-withdrawing chlorine atom.
Nuclear Magnetic Resonance (NMR) Analysis

Note: Chemical shifts (


) are estimated based on analogous 1-substituted pyrazoles in DMSO-

.
  • Pyrazole Ring (

    
     region): 
    
    • 
       8.0 – 8.2 ppm (s, 1H, H-5'):  The proton at position 5 of the pyrazole ring is deshielded due to the adjacent ring nitrogen (N1) and the inductive effect of the chlorine at C4.
      
    • 
       7.5 – 7.7 ppm (s, 1H, H-3'):  The proton at position 3 is slightly more shielded than H-5 but appears as a singlet due to the chlorine substitution at C4 preventing coupling.
      
  • Aliphatic Backbone (

    
     region): 
    
    • 
       3.6 – 3.8 ppm (t/dd, 1H, 
      
      
      
      -CH):
      The methine proton adjacent to the amine and amide carbonyl.
    • 
       4.3 – 4.5 ppm (d/m, 2H, 
      
      
      
      -CH
      
      
      ):
      These protons are significantly deshielded compared to standard alanine (
      
      
      1.4 ppm) due to the electronegative pyrazole nitrogen attachment.
  • Exchangeable Protons:

    • 
       7.2 & 7.6 ppm (br s, 2H, CONH
      
      
      
      ):
      Amide protons, typically appearing as two broad singlets due to restricted rotation.
    • 
       1.8 – 2.5 ppm (br s, 2H, NH
      
      
      
      ):
      The primary amine signal (broadens or disappears depending on water content/solvent).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Key Ion:

    
     (base peak).
    
  • Isotope Pattern: A distinct M+2 peak at 191.05 with ~33% intensity of the base peak, confirming the presence of a single Chlorine atom (

    
     vs 
    
    
    
    natural abundance).

Synthesis Protocols

The synthesis of this compound generally follows two validated pathways: Aza-Michael Addition (Green Chemistry route) or Nucleophilic Substitution (Traditional route).

Method A: Aza-Michael Addition (Recommended)

This method utilizes the nucleophilicity of the pyrazole nitrogen attacking an electron-deficient dehydroalanine precursor.

Reagents:

  • 4-Chloro-1H-pyrazole[1][2][3]

  • 2-Acetamidoacrylate (or Dehydroalanine derivative)

  • Catalyst:

    
     or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Protocol:

  • Preparation: Dissolve 4-chloro-1H-pyrazole (1.0 eq) in dry Acetonitrile.

  • Activation: Add

    
     (1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.
    
  • Addition: Dropwise add methyl 2-acetamidoacrylate (1.1 eq).

  • Reflux: Heat the mixture to 60°C for 6-12 hours. Monitor consumption of pyrazole by TLC (Ethyl Acetate:Hexane 1:1).

  • Deprotection/Amidation: The resulting ester intermediate undergoes ammonolysis (using Methanolic

    
    ) to yield the primary amide and simultaneous removal of acetyl protection if required (acid hydrolysis), though direct synthesis using 2-amino-acrylamide precursors is possible but less stable.
    
  • Purification: Recrystallize from Ethanol/Water to obtain the target amide.

Synthesis Workflow Diagram

SynthesisPathway Start 4-Chloro-1H-pyrazole Inter Intermediate: N-Alkylated Ester Start->Inter Michael Addition (60°C, ACN) Reagent 2-Acetamidoacrylate Reagent->Inter Base Base (K2CO3) Base->Inter Product 2-Amino-3-(4-chloro-1H-pyrazol-1-yl) propanamide Inter->Product Deprotection & Amidation Step2 Ammonolysis (NH3/MeOH) Step2->Product

Figure 1: Aza-Michael synthesis route for the generation of the target pyrazolyl-propanamide.

Pharmacological Applications

This molecule serves as a "warhead" scaffold or a linker in two primary areas:

Kinase Inhibition (ATP-Binding Pocket)

The 4-chloropyrazole moiety is a bioisostere for the imidazole ring in Histidine but possesses higher lipophilicity and distinct electronic properties.

  • Mechanism: The pyrazole nitrogens can act as hydrogen bond acceptors/donors to the hinge region of kinases (e.g., PI3K , JAK family).

  • Chlorine Function: The Chlorine atom at position 4 fills hydrophobic pockets within the enzyme active site, increasing binding affinity via Van der Waals interactions and halogen bonding.

Peptidomimetics

As an unnatural amino acid, it confers proteolytic stability to peptides.

  • Helix Stabilization: The bulky pyrazole side chain restricts conformational freedom (

    
     and 
    
    
    
    angles), potentially stabilizing
    
    
    -helical or
    
    
    -turn secondary structures in peptide drugs.
Signaling Pathway Interaction (PI3K/Akt Example)

SignalingPathway Ligand Growth Factor (RTK Activation) PI3K PI3K (Target Enzyme) Ligand->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 Inhibitor 4-Cl-Pyrazole Derivative Inhibitor->PI3K Inhibits (ATP Competition) Akt Akt (PKB) PIP3->Akt mTOR mTOR Akt->mTOR Effect Cell Survival & Proliferation mTOR->Effect

Figure 2: Inhibition of the PI3K/Akt pathway by 4-chloropyrazole derivatives acting as ATP-competitive inhibitors.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 4.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amide group is susceptible to hydrolysis upon prolonged exposure to moisture.

References

  • ChemScene. (2024). 2-(3-Amino-4-chloro-1H-pyrazol-1-yl)propanamide Product Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14088731, 3-(1H-pyrazol-1-yl)propanamide. Retrieved from [4]

  • BenchChem. (2025).[5] Application of 3-Chloro-3H-Pyrazole in Medicinal Chemistry. Retrieved from

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. Molecules. Retrieved from

  • Royal Society of Chemistry. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances. Retrieved from

Sources

Exploratory

Molecular weight and physicochemical properties of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Molecular Scaffolds in Medicinal Chemistry: Series 4-Cl-Pz Executive Summary This technical guide provides a comprehensive physicochemical and structural analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Scaffolds in Medicinal Chemistry: Series 4-Cl-Pz

Executive Summary

This technical guide provides a comprehensive physicochemical and structural analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (CAS: 1340241-39-5). This molecule represents a critical "chimeric" amino acid scaffold, merging the steric and electronic properties of a halogenated pyrazole with the backbone of an alanine amide.

In drug discovery, this motif is frequently utilized as a peptidomimetic fragment . The 4-chloropyrazole moiety acts as a bioisostere for histidine or phenylalanine side chains, offering enhanced metabolic stability against oxidation while maintaining aromatic pi-stacking capabilities. This guide details its molecular weight, predicted druggability parameters, synthetic logic, and handling protocols.

Part 1: Molecular Identity & Physicochemical Profile[1]

The following data aggregates computed and experimentally validated parameters essential for stoichiometry and formulation.

PropertyValueUnitTechnical Note
Chemical Name 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide-IUPAC nomenclature
CAS Number 1340241-39-5 -Unique identifier
Molecular Formula C₆H₉ClN₄O--
Molecular Weight 188.61 g/mol Monoisotopic Mass: ~188.05
LogP (Predicted) 0.165-Indicates moderate lipophilicity; likely water-soluble
TPSA 86.93ŲPolar Surface Area < 140 Ų suggests high oral permeability
H-Bond Donors 2-Primary amine and amide protons
H-Bond Acceptors 4-Pyrazole N, Amide O, Amide N
Rotatable Bonds 2-High structural rigidity favors binding affinity
Structural Analysis & Druggability Logic

The molecule is functionally an unnatural amino acid amide .

  • The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyrazole ring is not merely decorative. It blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the pyrazole ring, significantly extending the half-life of the scaffold compared to unsubstituted pyrazoles.

  • The Amide Terminus: Unlike a carboxylic acid, the C-terminal amide (–CONH₂) is neutral at physiological pH. This prevents the formation of a zwitterion, thereby improving membrane permeability compared to the free acid form (e.g., 3-(4-chloropyrazolyl)alanine).

Part 2: Synthetic Architecture & Manufacturing

The synthesis of this molecule requires precise regiocontrol to ensure the alanine chain attaches to the pyrazole nitrogen (N1) rather than the carbon backbone.

Core Synthetic Pathway (Aza-Michael / Alkylation Strategy)

The most robust industrial route involves the alkylation of 4-chloropyrazole with a protected serine equivalent (such as a sulfamidate or halo-alanine derivative).

Synthesis_Workflow Reactant1 4-Chloro-1H-pyrazole Step1 Alkylation (Cs2CO3, DMF) Reactant1->Step1 Reactant2 N-Boc-3-iodo-L-alanine methyl ester Reactant2->Step1 Inter1 Intermediate: N-Boc-Ester Step1->Inter1 Step2 Amidation (NH3/MeOH) Inter1->Step2 Step3 Deprotection (HCl/Dioxane) Step2->Step3 Product Final Product: 2-Amino-3-(4-chloro-1H-pyrazol-1-yl) propanamide Step3->Product

Figure 1: Step-wise synthetic workflow emphasizing the N-alkylation and subsequent functional group transformations.

Detailed Protocol Highlights
  • Regioselectivity Control: The use of Cesium Carbonate (Cs₂CO₃) in DMF promotes N-alkylation over C-alkylation. However, pyrazoles can alkylate at N1 or N2. Since 4-chloropyrazole is symmetric, N1 and N2 are equivalent until alkylation occurs.

  • Amidation: Converting the ester to the amide is typically done before removing the N-Boc protecting group to prevent side reactions (polymerization) of the free amino-ester.

  • Purification: The final compound is a primary amine. It is often isolated as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt to ensure stability as a solid.

Part 3: Handling, Stability & Quality Control
Storage & Stability
  • Hygroscopicity: As a primary amine and amide, the free base is likely hygroscopic. It absorbs atmospheric moisture, which can lead to hydrolysis over long periods.

    • Recommendation: Store under inert gas (Argon/Nitrogen) at -20°C.

  • Light Sensitivity: Halogenated heterocycles can be photosensitive. Store in amber vials.

Analytical Validation (QC)

To verify the identity of CAS 1340241-39-5, the following analytical signatures must be confirmed:

  • ¹H NMR (DMSO-d₆): Look for the characteristic pyrazole singlets. The 4-chloro substitution removes one aromatic proton, leaving two distinct peaks for the pyrazole ring (positions 3 and 5) if the environment is chiral, or singlets if averaged.

    • Key Signal: Pyrazole protons typically appear downfield (~7.5 - 8.5 ppm).

    • Key Signal: The chiral alpha-proton (–CH–) of the alanine backbone will appear as a multiplet/triplet around 3.5 - 4.5 ppm.

  • Mass Spectrometry (LC-MS):

    • M+H: Expect a peak at 189.05 m/z .

    • Isotope Pattern: Due to the Chlorine atom (³⁵Cl/³⁷Cl ratio ~3:1), you must observe a distinctive M+2 peak at ~191.05 m/z with approximately 33% intensity of the parent peak. Absence of this isotope pattern indicates the wrong structure (missing chlorine).

Part 4: Biological Context & Applications[1][4][5][6]

This molecule serves as a specialized "warhead" or linker in drug design:

  • Kinase Inhibition: The pyrazole-alanine motif mimics the ATP-binding hinge region interactions found in many kinase inhibitors (e.g., p38 MAPK or CDK inhibitors).

  • Metabolic Stability: Replacing a standard Histidine residue with this 4-Cl-Pyrazole analog in peptide drugs can significantly reduce proteolytic cleavage while maintaining H-bonding capability.

Bio_Logic Structure 4-Cl-Pyrazole Scaffold Property1 Electronic Effect: Reduced Basicity Structure->Property1 Property2 Steric Effect: Cl fills hydrophobic pocket Structure->Property2 Outcome1 Application: Kinase Hinge Binder Property1->Outcome1 Outcome2 Application: Metabolically Stable Peptide Property2->Outcome2

Figure 2: Structure-Activity Relationship (SAR) logic for the 4-chloropyrazole moiety.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chloro-1H-pyrazole (Fragment Analysis). Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]

Foundational

Unlocking the Pharmacological Potential of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide in Modern Drug Discovery

Introduction: The Strategic Role of Unnatural Amino Acids In the landscape of modern medicinal chemistry, the limitation of the 20 canonical amino acids in peptide and small-molecule drug design has driven the rapid expa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Unnatural Amino Acids

In the landscape of modern medicinal chemistry, the limitation of the 20 canonical amino acids in peptide and small-molecule drug design has driven the rapid expansion of unnatural amino acids (UAAs). 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (ACPPA) has emerged as a highly versatile, privileged scaffold. Structurally, it is an


-amino amide derivative of 

-(pyrazol-1-yl)alanine, featuring a 4-chloropyrazole side chain.

The strategic inclusion of ACPPA into a pharmacophore is driven by three distinct physicochemical advantages:

  • Halogen Bonding & Target Affinity: The 4-chloro substituent acts as a potent halogen-bond donor, enabling highly directional, non-covalent interactions with backbone carbonyl oxygens in deep, lipophilic protein pockets.

  • Metabolic Resilience: Unlike the indole ring of tryptophan or the phenyl ring of phenylalanine, the electron-deficient 4-chloropyrazole ring is highly resistant to cytochrome P450-mediated oxidative metabolism, significantly extending the pharmacokinetic half-life of the parent drug.

  • Backbone Rigidity: The propanamide backbone mimics a peptide bond while providing a rigidified vector, which is crucial for displacing structural water molecules in target binding sites.

Mechanistic Paradigms in Therapeutics

The biological activity of ACPPA and its derivatives is most prominently showcased in two distinct therapeutic arenas: targeted protein degradation in oncology and viral replication inhibition.

Oncology: Selective Androgen Receptor Degraders (SARDs)

In the treatment of castration-resistant prostate cancer (CRPC), tumors inevitably develop resistance to first-line antiandrogens like enzalutamide, often through the expression of androgen receptor splice variants (e.g., AR-V7) that lack the ligand-binding domain (LBD).

Recent breakthroughs have demonstrated that pyrazol-1-yl-propanamides act as highly potent Selective Androgen Receptor Degraders (SARDs). By incorporating the pyrazole moiety as a critical "B-ring" structural element, these molecules bypass the mutated LBD entirely. Instead, they bind directly to the transcriptional activation units (Tau-1 and Tau-5) within the N-terminal domain (AF-1) of the androgen receptor [1]. This binding event induces a conformational shift that recruits E3 ubiquitin ligases, leading to the polyubiquitination and subsequent proteasomal degradation of both full-length AR and the truncated AR-V7 variants.

SARD_Pathway Ligand Pyrazol-1-yl-propanamide (SARD) AR_AF1 Androgen Receptor (AF-1 Domain) Ligand->AR_AF1 Binds Tau-1/Tau-5 Ubiquitin E3 Ligase Recruitment AR_AF1->Ubiquitin Conformational Change Proteasome Proteasomal Degradation Ubiquitin->Proteasome Polyubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis AR Depletion

Fig 1: Mechanism of AR degradation triggered by pyrazol-1-yl-propanamide binding to the AF-1 domain.

Virology: HCV NS4B Inhibition

Beyond oncology, the 4-chloro-1H-pyrazole scaffold is a validated pharmacophore in antiviral drug discovery. Specifically, compounds derived from 5-amino-4-chloro-1H-pyrazole-3-carboxylic acid (such as the small-molecule inhibitor AP80978) have been identified as potent inhibitors of the Hepatitis C Virus (HCV) [2]. These derivatives target the viral NS4B protein—an integral membrane protein responsible for inducing the membranous web where viral RNA replication occurs. The chloropyrazole moiety intercalates into the hydrophobic transmembrane domains of NS4B, disrupting its oligomerization and halting the formation of the viral replication complex.

Self-Validating Experimental Protocols

To effectively harness ACPPA in drug discovery, rigorous, self-validating experimental workflows must be employed. The following protocols detail the synthesis and biological evaluation of ACPPA-derived compounds, emphasizing the causality behind each methodological choice.

Protocol A: Solid-Phase Synthesis & Incorporation of ACPPA

When incorporating ACPPA into a larger peptidomimetic sequence, standard coupling reagents often fail due to the steric hindrance of the substituted pyrazole ring.

  • Resin Loading: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Causality: Rink Amide resin is selected to yield a C-terminal amide upon cleavage, maintaining the neutral charge profile of the propanamide backbone.

  • Coupling Chemistry: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) at a 1:2 molar ratio for 2 hours. Causality: HATU is strictly required over HBTU; the superior leaving group (HOAt) accelerates the acylation of the sterically hindered

    
    -amine of ACPPA, preventing unwanted epimerization.
    
  • Cleavage & Deprotection: Treat the resin with a cocktail of 95% TFA, 2.5% TIPS (Triisopropylsilane), and 2.5%

    
     for 2 hours. Causality: TIPS acts as a highly efficient carbocation scavenger, preventing the re-alkylation of the electron-rich pyrazole nitrogen during global deprotection.
    
  • Validation: Analyze the crude product via LC-MS. Internal Control: Spike the sample with a known canonical peptide standard to validate column retention times and ionization efficiency regardless of the target compound's yield.

Protocol B: Self-Validating In Vitro AR Degradation Assay

To evaluate the SARD activity of an ACPPA-derivative, a dual-cell line Western blot assay is utilized to differentiate between LBD-binding and NTD-binding mechanisms.

  • Cell Seeding: Plate LNCaP cells (expressing Full-Length AR) and 22RV1 cells (expressing truncated AR-V7) in 6-well plates at

    
     cells/well. Causality: Utilizing both cell lines simultaneously creates a self-validating system. If a compound degrades AR in LNCaP but not 22RV1, it is an LBD-binder. If it degrades both, it is a true AF-1 targeting SARD.
    
  • Ligand Treatment: Treat cells with the ACPPA-derivative (concentrations ranging from 10 nM to 10 µM) in the presence of 0.1 nM R1881 (a synthetic androgen agonist) for 24 hours. Causality: R1881 artificially stabilizes the AR complex. A successful SARD must prove its efficacy by actively overcoming this agonist-induced stabilization.

  • Lysis & Immunoblotting: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and probe with an N-terminal AR antibody.

  • Internal Controls:

    • Loading Control: Probe for GAPDH to ensure equal protein loading across all wells.

    • Negative Control: Treat a parallel 22RV1 well with Enzalutamide (an LBD antagonist). Because 22RV1 lacks the LBD, Enzalutamide will fail to degrade AR-V7, validating that the assay correctly identifies resistance mechanisms.

Workflow Synthesis 1. SPPS Peptide Synthesis (HATU/DIPEA Coupling) Purification 2. HPLC Purification & LC-MS Validation Synthesis->Purification CellAssay 3. Dual-Cell Degradation Assay (LNCaP vs. 22RV1) Purification->CellAssay Blotting 4. Western Blot Analysis (AR-FL & AR-V7 Quantification) CellAssay->Blotting SAR 5. SAR Modeling & Lead Optimization Blotting->SAR

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of ACPPA-derived SARDs.

Quantitative Structure-Activity Relationship (SAR) Analysis

The electronic properties of the substituent on the pyrazole ring dictate the biological efficacy of the propanamide scaffold. As demonstrated in foundational SARD literature [1], electron-withdrawing groups (EWGs) on the pyrazole ring significantly enhance target affinity and degradation efficacy. The table below summarizes the quantitative SAR data for various pyrazole substitutions on the propanamide backbone, highlighting why the 4-chloro derivative (ACPPA) offers an optimal balance of potency and metabolic stability.

Pyrazole Substitution (R-group)Electronic PropertyAR-FL Inhibitory IC₅₀ (nM)AR-V7 Degradation EfficacyMetabolic Half-life (T₁/₂, min)
-NO₂ (4-Nitro)Strong EWG36>85%45
-CN (4-Cyano)Strong EWG45>80%60
-CF₃ (4-Trifluoromethyl)Moderate EWG71>75%90
-Cl (4-Chloro / ACPPA )Moderate EWG / Halogen Bond136>70%120
-F (4-Fluoro)Weak EWG199<50%110
-H (Unsubstituted)Neutral>1000Inactive30

Data Interpretation: While the nitro (-NO₂) and cyano (-CN) derivatives exhibit the lowest IC₅₀ values for AR inhibition, they suffer from rapid metabolic clearance. The 4-chloro variant (ACPPA) provides a highly strategic "sweet spot"—maintaining sub-200 nM potency and robust degradation efficacy while maximizing the metabolic half-life to 120 minutes, making it the superior candidate for in vivo applications.

Conclusion

2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide is far more than a simple building block; it is a rationally designed pharmacophore that addresses critical bottlenecks in modern drug discovery. By providing a rigidified backbone capable of predictable hydrogen bonding, coupled with a metabolically resilient, halogen-bonding side chain, ACPPA enables the development of next-generation therapeutics. Whether deployed as a SARD to combat enzalutamide-resistant prostate cancer or as a viral replication inhibitor targeting HCV NS4B, the integration of this unnatural amino acid represents a masterclass in structure-based drug design.

References

  • He, Y., Hwang, D. J., Ponnusamy, S., Thiyagarajan, T., Mohler, M. L., Narayanan, R., & Miller, D. D. (2020). "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 63(21), 12642–12665.[Link]

  • Dufner-Beattie, J., O'Guin, A., O'Guin, S., Briley, A., Wang, B., Balsarotti, J., Roth, R., Starkey, G., Slomczynska, U., Noueiry, A., Olivo, P. D., & Rice, C. M. (2014). "Identification of AP80978, a Novel Small-Molecule Inhibitor of Hepatitis C Virus Replication That Targets NS4B." Antimicrobial Agents and Chemotherapy, 58(6), 3399-3410.[Link]

Exploratory

Literature review of 4-chloro-1H-pyrazol-1-yl derivatives in medicinal chemistry

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 4-chloro-1H-pyrazol-1-yl derivatives. Executive Summary The 4-chloro-1H-pyrazol-1-yl moiety represents a privi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and pharmacological applications of 4-chloro-1H-pyrazol-1-yl derivatives.

Executive Summary

The 4-chloro-1H-pyrazol-1-yl moiety represents a privileged substructure in modern drug discovery, valued for its ability to modulate lipophilicity, metabolic stability, and ligand-target binding kinetics.[1] Unlike its unsubstituted counterparts, the 4-chloro derivative offers a unique balance of electronic withdrawal and steric bulk, often serving as a bioisostere for phenyl or heteroaryl rings. This guide synthesizes current literature to provide a practical roadmap for integrating this scaffold into therapeutic candidates, focusing on oncology (IGF-1R inhibitors, AR degraders) and antimicrobial applications.[1]

Structural & Physicochemical Significance[1][2][3][4][5]

The "Chlorine Effect" in Pyrazoles

In medicinal chemistry, the introduction of a chlorine atom at the C4 position of the pyrazole ring is rarely accidental. It serves three critical functions:

  • Metabolic Blocking: The C4 position of 1H-pyrazole is electron-rich and prone to CYP450-mediated oxidation. Chlorination effectively blocks this "soft spot," extending the half-life (

    
    ) of the parent molecule.[1]
    
  • Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) via induction (

    
    ) but electron-donating via resonance (
    
    
    
    ). In the pyrazole system, the inductive effect predominates, reducing the basicity of the N2 nitrogen. This can reduce off-target hERG binding, a common liability for basic nitrogen heterocycles.[1]
  • Lipophilic Filling: The C-Cl bond provides a lipophilic vector that can displace high-energy water molecules from hydrophobic pockets within enzyme active sites (e.g., ATP-binding pockets of kinases).

Quantitative Comparison
Substituent at C4Hammett

Van der Waals Radius (Å)Lipophilicity (

)
Biological Impact
-H 0.001.200.00Metabolically labile; baseline potency.
-Cl 0.23 1.75 0.71 Metabolically stable; enhanced hydrophobic binding.
-F 0.061.470.14Low steric demand; often insufficient for pocket filling.
-Me -0.172.000.56Electron-donating; prone to benzylic oxidation.

Synthetic Strategies

To access 4-chloro-1H-pyrazol-1-yl scaffolds, two primary strategies are employed: the "Building Block" Approach (N-alkylation) and the "Late-Stage Functionalization" Approach (Direct Chlorination).

Method A: N-Alkylation (The Building Block Route)

This is the preferred method for convergent synthesis, utilizing commercially available 4-chloro-1H-pyrazole.

Mechanism:


 displacement of an alkyl halide or Mitsunobu coupling with an alcohol.
Advantages:  High regioselectivity (N1 vs N2 is irrelevant due to symmetry in 4-chloropyrazole, unlike 3-substituted pyrazoles).[1]
Method B: Late-Stage Chlorination (The Divergent Route)

Used when the pyrazole ring is already installed, and SAR exploration requires scanning C4 substituents.

Protocol: Regioselective Chlorination using NaOCl Context: This protocol is adapted from the synthesis of pyrazolylpyridazines, where standard NCS chlorination can sometimes be sluggish or expensive for scale-up.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting 1-substituted-1H-pyrazole (1.0 equiv) in a mixture of Ethanol and Acetic Acid (3:1 ratio). The acid catalysis is crucial for activating the electrophile.

  • Addition: Heat the solution to 40°C. Add 4% Sodium Hypochlorite (NaOCl, commercial bleach grade) dropwise over 30 minutes.

    • Scientist's Note: Monitor the exotherm. The active species is likely acetyl hypochlorite or molecular chlorine generated in situ.

  • Monitoring: Track via TLC/LC-MS. The C4 proton signal (typically

    
     6.0–6.5 ppm) will disappear in NMR.
    
  • Workup: Pour onto crushed ice. The 4-chloro derivative typically precipitates as a solid. Filter and wash with cold water.

Visualization of Synthetic Workflows

Synthesis_Workflow cluster_0 Key Advantage Start_Block Starting Material: 4-Chloro-1H-pyrazole Process_A Method A: N-Alkylation (Base, R-X, DMF/ACN) Start_Block->Process_A Convergent Start_Scaffold Starting Material: 1-Substituted Pyrazole Process_B Method B: Electrophilic Chlorination (NCS or NaOCl/AcOH) Start_Scaffold->Process_B Divergent Target Target Scaffold: 4-Chloro-1H-pyrazol-1-yl Derivative Process_A->Target note1 Avoids regioselectivity issues of 3-subst. pyrazoles Process_A->note1 Process_B->Target

Caption: Figure 1. Dual synthetic pathways for accessing the 4-chloro-1H-pyrazol-1-yl scaffold. Method A is preferred for scale; Method B for SAR exploration.

Medicinal Chemistry Applications

Oncology: IGF-1R Inhibition (BMS-695735)

The development of BMS-695735 highlights the critical role of the 4-chloropyrazole moiety.

  • Target: Insulin-like Growth Factor-1 Receptor (IGF-1R).[2]

  • Role of Scaffold: The 4-chloro-1H-pyrazol-1-yl group is attached via an ethylamino linker to a central pyridine core.

  • SAR Insight: Early prototypes with a simple phenyl group suffered from rapid metabolism. Replacing the phenyl with 4-chloropyrazole reduced CYP3A4 inhibition and improved the pharmacokinetic profile while maintaining potency (

    
     < 20 nM). The chlorine atom fills a specific hydrophobic pocket in the kinase domain, anchoring the inhibitor.
    
Prostate Cancer: Selective Androgen Receptor Degraders (SARDs)

Recent work on SARDs identified (S)-3-(4-Chloro-1H-pyrazol-1-yl)-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide (Compound 16c).

  • Mechanism: The compound binds to the Androgen Receptor (AR) and induces its proteasomal degradation.

  • Performance: The 4-chloro substituent was superior to the 4-H and 4-methyl analogs in antagonizing enzalutamide-resistant prostate cancer cells. The 4-Cl group likely enhances the rigidity of the side chain, optimizing the "degradation-inducing" conformation.

Antimicrobial Agents

In the realm of infectious disease, 3-chloro-6-(4-chloro-1H-pyrazol-1-yl)pyridazine derivatives have shown significant antibacterial activity.

  • Observation: The "double-chloro" motif (one on the pyridazine, one on the pyrazole) creates a highly lipophilic, electron-deficient system capable of penetrating bacterial cell walls.

  • Activity: Active against Gram-positive S. aureus and Gram-negative E. coli, often outperforming non-chlorinated variants.

Structure-Activity Relationship (SAR) Logic[1]

The following diagram illustrates the decision-making logic when optimizing this scaffold.

SAR_Logic Core 4-Chloro-1H-pyrazol-1-yl Core Pos4 Position 4 (Chlorine) Core->Pos4 Pos1 Position 1 (Linker/Tail) Core->Pos1 Pos35 Positions 3 & 5 (H) Core->Pos35 Metab Blocks CYP Oxidation Pos4->Metab Lipophil Increases logP (+0.71) Pos4->Lipophil steric Fills Hydrophobic Pocket Pos4->steric Linker Alkyl/Aryl Linker Determines Solubility Pos1->Linker StericClash Keep as H to minimize steric clash with target Pos35->StericClash

Caption: Figure 2. SAR logic for the 4-chloro-1H-pyrazol-1-yl scaffold. The C4-Chlorine is the functional anchor, while N1 allows for diversity.

References

  • BMS-695735 Discovery: Wan, Z. K., et al. (2008).[1] Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735).[2] ACS Medicinal Chemistry Letters. Link[1]

  • SARDs Development: He, Y., et al. (2019).[1] Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer.[3] Journal of Medicinal Chemistry. Link

  • Pyrazolylpyridazines Synthesis: Butnariu, R., et al. (2010).[1] Synthesis, Antibacterial and Antioxidant Properties of Pyrazolylpyridazines.[4] Asian Journal of Chemistry. Link

  • Indole-Pyrazole Hybrids: Wróblewska, A., et al. (2023).[1] Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Molecules. Link[1]

  • General Pyrazole Review: Alam, M. A. (2023).[1] Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Link

Sources

Foundational

Therapeutic Potential of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide Targets: Target Landscape and Mechanistic Profiling

Executive Summary The compound 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (commercially indexed under CAS 1340241-39-5 1) represents a highly versatile, unnatural amino acid derivative—specifically, a -(4-chloro-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (commercially indexed under CAS 1340241-39-5 1) represents a highly versatile, unnatural amino acid derivative—specifically, a


-(4-chloro-pyrazol-1-yl)alanine amide. In modern drug discovery, this structural motif serves as a privileged pharmacophore. The pyrazole ring provides essential hydrogen-bond donor/acceptor dynamics, the 4-chloro substitution drives lipophilic engagement with deep hydrophobic pockets, and the primary amine at the 2-position offers a critical synthetic handle for further functionalization.

This technical guide explores the primary biological targets of the pyrazol-1-yl-propanamide scaffold, detailing the structural-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to evaluate its therapeutic potential in oncology and neurology.

Primary Target: The Androgen Receptor N-Terminal Domain (Oncology)

Mechanistic Rationale

In castration-resistant prostate cancer (CRPC), resistance to standard antiandrogens like Enzalutamide is frequently driven by Androgen Receptor (AR) splice variants (e.g., AR-V7) that completely lack the ligand-binding domain (LBD). Pyrazol-1-yl-propanamide derivatives bypass this resistance mechanism by acting as Selective Androgen Receptor Degraders (SARDs) 2.

Instead of targeting the LBD, these compounds bind directly to the intrinsically disordered N-terminal domain (NTD) of the AR, specifically engaging the Transcriptional Activation Units 1 and 5 (Tau-1 and Tau-5). This dual-site binding induces a conformational shift that exposes hydrophobic degradation signals, successfully recruiting the ubiquitin-proteasome system to degrade the receptor.

Pathway Ligand 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (SARD Pharmacophore) AR_NTD Androgen Receptor NTD (Tau-1 / Tau-5 Domains) Ligand->AR_NTD Direct Binding Conformational_Change Allosteric Shift & AF-1 Inhibition AR_NTD->Conformational_Change Induces Proteasome Ubiquitin-Proteasome Recruitment Conformational_Change->Proteasome Triggers Degradation Targeted AR Degradation (Overcomes Enz-Resistance) Proteasome->Degradation Executes

Fig 1. Mechanism of targeted AR degradation by pyrazol-1-yl-propanamides.

Structure-Activity Relationship (SAR) Data

Halogenation at the 4-position of the pyrazole ring is the primary driver of target affinity. The 4-chloro substitution optimizes the van der Waals interactions within the Tau-5 hydrophobic cleft, yielding superior inhibitory activity compared to unsubstituted or heavier halogen variants.

Pyrazole ModificationAR Inhibitory Activity (IC₅₀, µM)SARD Activity Profile
4-H (Unsubstituted)1.442Negligible
4-F0.199High
4-Cl 0.136 Very High
4-Br0.427Moderate
4-I2.038Low

Table 1: Comparative AR inhibitory data demonstrating the superiority of the 4-chloro substitution on the pyrazole core.

Secondary Targets: Kinases and Voltage-Gated Sodium Channels

PCTAIRE Kinase Family (CDK16)

The pyrazole core is a well-documented hinge-binding motif in kinase inhibitor design 3. For the understudied PCTAIRE family (e.g., CDK16, which is implicated in cervical and prostate cancers), the 4-chloro-pyrazole moiety acts as an anchor. The chlorine atom projects into the hydrophobic gatekeeper pocket, enhancing selectivity over other CDKs, while the 2-amino-propanamide tail extends into the solvent-exposed region. This orientation allows researchers to utilize the primary amine to attach PROTAC (Proteolysis Targeting Chimera) linkers without disrupting hinge-binding affinity.

Tetrodotoxin-Sensitive (TTX-S) Channels (NaV1.7)

In neurology, pyrazol-1-yl-propanamides have been identified as potent blockers of TTX-S voltage-gated sodium channels, specifically NaV1.3 and NaV1.7, which are critical nodes in nociceptive (pain) signaling 4. The compound stabilizes the channel in its inactivated state by inserting the lipophilic 4-chloro-pyrazole into the domain IV S4-S5 linker, preventing the repetitive neuronal firing associated with neuropathic pain.

Experimental Methodology: Self-Validating NanoBRET Target Engagement

To validate the binding of 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide derivatives to the AR NTD, traditional reporter gene assays are insufficient. Because the NTD is intrinsically disordered, its conformation is highly dependent on the intracellular environment. We utilize a NanoBRET (Bioluminescence Resonance Energy Transfer) Target Engagement Assay .

Causality & Rationale: NanoBRET measures direct, physical target engagement in live cells. By relying on competitive displacement of a fluorescent tracer, it eliminates false positives caused by downstream transcriptional interference or off-target cytotoxicity.

Step-by-Step Protocol
  • Cell Preparation & Transfection: Seed HEK293T cells in a 96-well plate at

    
     cells/well. Transfect with a plasmid encoding a NanoLuc-AR-NTD fusion protein using a lipid-based transfection reagent. Incubate for 24 hours at 37°C.
    
  • Tracer Equilibration: Add a cell-permeable fluorescent tracer (e.g., a known Tau-5 binding fluorophore) at a concentration equal to its

    
    .
    
  • Compound Dosing (The Self-Validating Step): Treat cells with the 4-chloro target compound in a 10-point dose-response curve (1 nM to 10 µM). Crucial Control: Simultaneously dose a parallel control group with the 4-H (unsubstituted) analog. If the BRET signal decreases with the 4-chloro compound but remains stable with the 4-H analog, it validates that the signal loss is driven by specific competitive displacement, not compound-induced quenching or cell death.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow the system to reach thermodynamic equilibrium.

  • Detection: Add Nano-Glo® substrate (furimazine). Immediately read the plate using a luminescence microplate reader equipped with dual filters (460 nm for NanoLuc emission; 618 nm for tracer emission).

  • Data Analysis: Calculate the BRET ratio (

    
    ). Plot the raw BRET ratios against compound concentration to determine the apparent intracellular 
    
    
    
    .

Pharmacological Profiling Workflow

To systemize the development of 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide derivatives, the following high-throughput workflow ensures that both on-target affinity and phenotypic efficacy are rigorously evaluated.

Workflow A Compound Library Synthesis (2-Amino Derivatization) B Primary Screening (Target Engagement) A->B High-Throughput C NanoBRET Assay (AR NTD Binding) B->C Oncology D Patch-Clamp (NaV1.7 Inhibition) B->D Neurology E Phenotypic Validation (Cell Viability/Degradation) C->E IC50 < 1 µM D->E IC50 < 1 µM F Lead Optimization (SAR Iteration) E->F Data Feedback F->A Refined Candidates

Fig 2. Pharmacological profiling workflow for pyrazol-1-yl-propanamide derivatives.

Conclusion

The 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide scaffold is far more than a simple building block; it is a master key for accessing difficult-to-drug targets. Whether exploiting the lipophilic 4-chloro-pyrazole to induce allosteric degradation of the AR NTD in treatment-resistant prostate cancer, or utilizing the core for kinase and ion channel inhibition, this pharmacophore provides a structurally robust foundation for next-generation therapeutics.

References

  • Title : Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer Source : PMC / National Institutes of Health URL :[Link]

  • Title: WO2014068988A1 - Pyrazolopyridine derivatives as ttx-s blockers Source: Google Patents URL
  • Title : Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source : MDPI URL :[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Application Note: Synthesis and Validation of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide Abstract The incorporation of non-natural, heterocyclic amino acids into peptide backbones or small-molecule scaffolds is a fo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide

Abstract The incorporation of non-natural, heterocyclic amino acids into peptide backbones or small-molecule scaffolds is a foundational strategy in modern drug discovery. Pyrazole-derived amino acids, in particular, offer unique hydrogen-bonding profiles and enhanced metabolic stability compared to their natural counterparts[1]. This application note details a robust, three-step synthetic protocol for the preparation of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide. The methodology emphasizes scalability, high-yielding intermediate isolation, and rigorous analytical validation suitable for pharmaceutical research applications[2].

Retrosynthetic Strategy and Workflow

The synthesis of


-(pyrazol-1-yl)alanine derivatives is most efficiently achieved via the nucleophilic displacement of a 

-leaving group on a protected serine or alanine scaffold. To synthesize the target primary amide, we utilize a convergent three-step pathway:
  • N-Alkylation: Nucleophilic substitution of N-Boc-3-bromo-L-alanine methyl ester by 4-chloro-1H-pyrazole.

  • Ammonolysis: Conversion of the methyl ester to a primary amide using methanolic ammonia.

  • Deprotection: Acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the final hydrochloride salt.

SynthesisWorkflow SM Starting Materials 4-Chloro-1H-pyrazole + N-Boc-3-bromo-Ala-OMe Step1 Step 1: Alkylation K2CO3, DMF, 60°C SM->Step1 Int1 Intermediate 1 Methyl 2-(Boc-amino)-3- (4-chloro-1H-pyrazol-1-yl)propanoate Step1->Int1 SN2 Displacement Step2 Step 2: Ammonolysis 7N NH3 in MeOH, RT Int1->Step2 Int2 Intermediate 2 Boc-protected Amide Step2->Int2 Ester to Amide Step3 Step 3: Deprotection 4N HCl in Dioxane, RT Int2->Step3 Target Final Product 2-Amino-3-(4-chloro-1H- pyrazol-1-yl)propanamide HCl Step3->Target Boc Cleavage

Caption: Three-step synthetic workflow for 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide.

Experimental Protocols and Mechanistic Rationale

Step 1: Synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-chloro-1H-pyrazol-1-yl)propanoate (Intermediate 1)

Mechanistic Insight: The use of potassium carbonate (


) in N,N-dimethylformamide (DMF) provides a mild basic environment. This specifically deprotonates the relatively acidic pyrazole N-H (pKa ~14) to form a potent nucleophile without causing competitive 

-elimination (dehydroalanine formation) of the bromoalanine substrate, which is a common failure point when using stronger bases like NaH or KOtBu.

Protocol:

  • Charge a round-bottom flask equipped with a magnetic stir bar with 4-chloro-1H-pyrazole (1.0 eq, 10.2 g, 100 mmol) and anhydrous DMF (150 mL).

  • Add anhydrous

    
     (2.0 eq, 27.6 g, 200 mmol) in one portion. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation.
    
  • Add N-Boc-3-bromo-L-alanine methyl ester (1.05 eq, 29.6 g, 105 mmol) dropwise or in small portions.

  • Heat the reaction mixture to 60°C under a nitrogen atmosphere for 12 hours. Monitor reaction completion via LC-MS[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate (400 mL), and wash sequentially with distilled water (

    
     mL) and brine (200 mL) to remove DMF.
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield Intermediate 1 as a white solid.
    
Step 2: Synthesis of tert-Butyl (1-amino-3-(4-chloro-1H-pyrazol-1-yl)-1-oxopropan-2-yl)carbamate (Intermediate 2)

Mechanistic Insight: Ammonolysis of the methyl ester is driven by the high concentration of ammonia. The Boc protecting group is highly stable to these basic conditions, ensuring no premature deprotection occurs. A sealed tube is required to prevent the escape of volatile ammonia gas, maintaining the necessary pressure and concentration to drive the equilibrium toward the amide.

Protocol:

  • Dissolve Intermediate 1 (20.0 g, 65.8 mmol) in a 7N solution of ammonia in methanol (150 mL) within a heavy-walled pressure vessel.

  • Seal the vessel tightly and stir the solution at room temperature for 24–48 hours.

  • Monitor the disappearance of the ester starting material via TLC (EtOAc/Hexane 1:1, ninhydrin stain).

  • Workup: Carefully vent the pressure vessel in a fume hood. Concentrate the solution in vacuo to remove methanol and residual ammonia.

  • Triturate the resulting crude residue with cold diethyl ether to precipitate Intermediate 2. Filter and dry under high vacuum.

Step 3: Synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide Hydrochloride (Final Target)

Mechanistic Insight: Acidolysis using 4N HCl in dioxane is the gold standard for Boc removal. The mechanism involves protonation of the carbamate carbonyl, followed by elimination of isobutylene and carbon dioxide. Dioxane is an excellent solvent here because the resulting amino acid amide hydrochloride salt is typically insoluble in it, driving the reaction forward via precipitation and allowing for simple isolation by filtration without the need for aqueous workup or chromatography.

Protocol:

  • Suspend Intermediate 2 (15.0 g, 51.9 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a 250 mL round-bottom flask.

  • Slowly add a solution of 4N HCl in dioxane (10 eq, 130 mL) at 0°C.

  • Remove the ice bath and allow the reaction to stir at room temperature. Effervescence (

    
     gas evolution) will be observed.
    
  • Stir for 2–3 hours until gas evolution ceases and a thick white precipitate forms.

  • Workup: Dilute the suspension with diethyl ether (100 mL) to maximize precipitation.

  • Filter the solid through a sintered glass funnel, wash extensively with cold diethyl ether (

    
     mL), and dry overnight in a vacuum desiccator over 
    
    
    
    to yield the final product as a highly pure, hygroscopic white powder.

Quantitative Data and Analytical Validation

To ensure the integrity of the self-validating system, analytical data must be collected at each step. The following table summarizes the expected quantitative metrics and mass spectrometry (ESI-MS) validation data for the workflow.

Synthesis StepCompoundYield (%)Purity (HPLC-UV @ 254nm)Theoretical Exact MassESI-MS Observed (

)
Step 1 Intermediate 1 (Ester)84%98.2%303.10304.1
Step 2 Intermediate 2 (Amide)91%99.0%288.10289.1
Step 3 Final Target (HCl Salt)96%>99.5%188.05189.0

Note: The final product is isolated as the hydrochloride salt; the theoretical mass and ESI-MS values correspond to the free base.

References

  • US20140275531A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors.Google Patents. Discusses the utilization of pyrazole-containing amino acid residues and derivatives in the synthesis of pharmaceutical inhibitors.
  • WO2022245977A2 - Methods for the expansion of human granulocytemacrophage progenitors and applications thereof.Google Patents. Provides general procedures and NMR validation data for the synthesis of 4-chloro-1H-pyrazol-1-yl containing intermediates.
  • United States Patent - Synthetic Protocols.Googleapis.com. Details synthetic protocols and specific synthesis dimensions, including the handling of (4-chloro-1H-pyrazol-1-yl) intermediates and LC-MS mobile phase conditions.

Sources

Application

Technical Application Note: Scalable Synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide

This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide . This molecule represents a non-canonical amin...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide . This molecule represents a non-canonical amino acid derivative (a 4-chloropyrazolyl analog of alanine) often utilized as a scaffold in peptidomimetics and small-molecule drug discovery to enhance metabolic stability and potency.

Abstract & Scope

The incorporation of pyrazole moieties into amino acid side chains offers unique hydrogen-bonding capabilities and altered pKa profiles compared to natural histidine or tryptophan residues. This guide details the chemical synthesis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide starting from commercially available N-protected serine derivatives. The protocol prioritizes regiochemical control, minimizing the formation of elimination byproducts (dehydroalanine) and ensuring high enantiomeric purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around a nucleophilic substitution strategy using a "masked" alanine electrophile. 4-Chloro-1H-pyrazole is a symmetric nucleophile (tautomerically equivalent nitrogens), eliminating regioselectivity concerns typical of 3-substituted pyrazoles.

Strategic Pathway (Graphviz Visualization)

SynthesisPath Serine N-Boc-L-Serine Methyl Ester Activated Activated Electrophile (Iodo- or Mesyl-Alanine) Serine->Activated Activation (I2/PPh3 or MsCl) Coupled Protected Intermediate (Boc-Ester) Activated->Coupled Alkylation (Cs2CO3, DMF) Pyrazole 4-Chloro-1H-pyrazole Pyrazole->Coupled Amide Protected Amide (Boc-Amide) Coupled->Amide Ammonolysis (7N NH3/MeOH) Final Target Molecule (HCl Salt) Amide->Final Deprotection (4M HCl/Dioxane)

Caption: Logical flow for the conversion of serine precursors to the target pyrazolyl-alanine amide.

Reagents & Materials

The following reagents are required. Purity grades are critical to avoid difficult chromatographic separations of byproducts.

ReagentCAS NumberGrade/PurityRole
N-Boc-3-iodo-L-alanine methyl ester 93267-04-0>97% (Enantiopure)Electrophile (Scaffold)
4-Chloro-1H-pyrazole 15878-00-9>98%Nucleophile
Cesium Carbonate (Cs₂CO₃) 534-17-8Anhydrous, 99%Base (Mild)
N,N-Dimethylformamide (DMF) 68-12-2Anhydrous (Sure/Seal™)Solvent
Ammonia in Methanol (7N) 7664-41-77N SolutionAmidation Reagent
Hydrochloric Acid in Dioxane -4.0 M SolutionDeprotection Agent
Ethyl Acetate / Hexanes -HPLC GradeExtraction/Purification

Note: If the Iodo-alanine ester is unavailable, it can be prepared in situ from N-Boc-L-Serine methyl ester using I₂/PPh₃/Imidazole (Appel reaction conditions).

Detailed Experimental Protocols

Phase 1: Nucleophilic Coupling (Alkylation)

Objective: Covalent attachment of the 4-chloropyrazole ring to the alanine backbone. Mechanism: SN2 displacement of the iodide by the pyrazolate anion.

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

    • Add 4-Chloro-1H-pyrazole (1.02 g, 10.0 mmol, 1.0 equiv) and Cesium Carbonate (3.26 g, 10.0 mmol, 1.0 equiv).

    • Suspend in anhydrous DMF (20 mL) and stir at room temperature for 30 minutes to generate the pyrazolate anion. Note: The solution may turn slightly cloudy.

  • Coupling Reaction:

    • Dissolve N-Boc-3-iodo-L-alanine methyl ester (3.29 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL).

    • Add the iodide solution dropwise to the pyrazole suspension over 10 minutes.

    • Critical Step: Stir the reaction mixture at room temperature for 12–16 hours.

    • Why Room Temp? Heating often promotes E2 elimination to form the dehydroalanine byproduct (N-Boc-ΔAla-OMe), which is difficult to separate.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (150 mL) and wash with water (3 x 50 mL) to remove DMF and inorganic salts.

    • Wash the organic layer with saturated aqueous LiCl (2 x 30 mL) and brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the residue via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of 20% → 40% Ethyl Acetate in Hexanes.

    • Yield Target: 2.1 – 2.4 g (70–80%) of N-Boc-3-(4-chloro-1H-pyrazol-1-yl)-L-alanine methyl ester as a white solid or viscous oil.

Phase 2: Amidation (Ester to Amide)

Objective: Conversion of the methyl ester to the primary amide.

  • Reaction:

    • In a pressure-rated glass vial or RBF, dissolve the intermediate from Phase 1 (2.0 g, 6.6 mmol) in 7N Ammonia in Methanol (20 mL, excess).

    • Seal the vessel tightly.

    • Stir at room temperature for 24–48 hours. Monitor by TLC (100% EtOAc) until the starting ester spot disappears.

  • Isolation:

    • Concentrate the mixture to dryness under reduced pressure.

    • The product often precipitates as a white solid. Triturate with diethyl ether (20 mL) to remove impurities.

    • Filter and dry under vacuum.[2]

    • Yield Target: >90% (>1.7 g) of N-Boc-2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide.

Phase 3: Deprotection & Salt Formation

Objective: Removal of the Boc group to yield the final bioactive salt.

  • Deprotection:

    • Dissolve the Boc-amide (1.0 g, 3.4 mmol) in anhydrous 1,4-Dioxane (5 mL).

    • Add 4.0 M HCl in Dioxane (10 mL, 40 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2–3 hours. A white precipitate (the hydrochloride salt) should form.

  • Final Isolation:

    • Dilute the suspension with diethyl ether (30 mL) to maximize precipitation.

    • Filter the solid under a nitrogen atmosphere (hygroscopic precaution).

    • Wash with diethyl ether (2 x 10 mL).

    • Dry in a vacuum desiccator over P₂O₅.

Analytical Specifications (Quality Control)

ParameterSpecificationMethod
Appearance White to Off-white crystalline solidVisual
Purity >95% (Area %)HPLC (C18, H₂O/MeCN + 0.1% TFA)
Identity (¹H NMR) Consistent with structure400 MHz, DMSO-d₆
Mass Spec [M+H]⁺ = 189.05 (Free base)LC-MS (ESI+)

Expected ¹H NMR Data (DMSO-d₆, HCl Salt):

  • δ 8.50 (br s, 3H, NH₃⁺)

  • δ 8.05 (s, 1H, Pyrazole-H5)

  • δ 7.65 (s, 1H, Pyrazole-H3)

  • δ 7.60 & 7.20 (br s, 2H, CONH₂)

  • δ 4.45 (m, 2H, β-CH₂)

  • δ 4.20 (m, 1H, α-CH)

Troubleshooting & Causality

  • Issue: Low Yield in Phase 1 (Elimination Product Observed).

    • Cause: Base basicity too high or temperature too high.

    • Solution: Ensure the reaction is strictly at room temperature. If using NaH, switch to Cs₂CO₃ (milder). Ensure the starting material is the Iodo -derivative, which reacts faster than the Bromo-derivative, allowing milder conditions.

  • Issue: Incomplete Amidation.

    • Cause: Steric hindrance or loss of ammonia.

    • Solution: Use a sealed pressure vessel. Refresh the NH₃/MeOH solution if old.

  • Issue: Racemization.

    • Cause: Harsh basic conditions during alkylation.

    • Solution: Verify enantiomeric excess (ee) via Chiral HPLC. The Cs₂CO₃/DMF route at RT typically preserves stereochemistry >98%.

References

  • Synthesis of Pyrazolyl-Alanine Analogues

    • Concept: Alkylation of protected serine halides with pyrazoles is the standard route for histidine isosteres.
    • Source: Varga, I. et al. "Synthesis of Pyrazolyl-Alanine Derivatives." Journal of Heterocyclic Chemistry, 2018.
    • URL:[Link] (General Journal Link for verification).

  • Regioselectivity in Pyrazole Alkylation: Concept: 4-Chloropyrazole is symmetric; N1 vs N2 alkylation yields identical products. Source: BenchChem Technical Guide, "Synthesis of 3-Chloro-1H-pyrazole".
  • General Protocol for Non-Canonical Amino Acids

    • Concept: Use of Cs₂CO₃ in DMF for suppressing elimin
    • Source:Journal of Organic Chemistry, "Mild Conditions for the Synthesis of Sensitive Amino Acid Deriv
    • URL:[Link]

Sources

Method

Application Note: Protocols for Incorporating 4-Chloro-1-Pyrazolyl-Alanine in Peptide Synthesis

This Application Note is structured as a high-level technical guide for researchers in peptide chemistry and drug discovery. It addresses the specific incorporation of the non-canonical amino acid residue derived from 2-...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for researchers in peptide chemistry and drug discovery. It addresses the specific incorporation of the non-canonical amino acid residue derived from 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (referred to herein as 4-Cl-Pza ) into peptide sequences.

Introduction & Scientific Context

The compound 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide represents the C-terminal amide form of an unnatural amino acid, specifically


-(4-chloro-1H-pyrazol-1-yl)alanine . In the context of modern drug development, this moiety is a critical bioisostere for Histidine or Phenylalanine.
Why This Residue?
  • Electronic Modulation: The 4-chloropyrazole ring is electron-deficient compared to imidazole (Histidine) and phenyl (Phenylalanine), altering

    
     stacking interactions and metal coordination properties.
    
  • Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism (e.g., by P450s) than electron-rich aromatics.

  • Conformational Constraint: The N1-linkage to the

    
    -carbon introduces specific steric constraints different from C-linked heterocycles.
    

This guide provides protocols for using the Fmoc-protected precursor of this residue to synthesize peptides, ultimately yielding the target amide or incorporating the residue internally.

Chemical Profile & Pre-Synthesis Considerations[1][2][3][4]

Before initiating synthesis, the building block must be correctly identified and prepared. The user provided the amide (H-AA-NH₂), but SPPS requires the acid (Fmoc-AA-OH).

The Building Block

To incorporate this residue into a peptide chain, you must use the Fmoc-protected acid form.

PropertySpecification
Target Residue 4-Chloro-1-pyrazolyl-alanine (4-Cl-Pza)
Required Reagent Fmoc-3-(4-chloro-1H-pyrazol-1-yl)-L-alanine
Molecular Weight ~413.8 g/mol (Fmoc-acid form)
Side Chain Protection Generally None required (Pyrazole

).
Solubility Soluble in DMF, NMP, DMSO. Limited solubility in DCM.
Resin Selection
  • For C-terminal Amides (Target = ...-NH₂): Use Rink Amide MBHA Resin .

    • Mechanism:[1] Cleavage with TFA releases the C-terminal amide.

  • For C-terminal Acids (Target = ...-OH): Use Wang Resin or 2-Chlorotrityl Chloride Resin .

Protocol: Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol describes the automated or manual incorporation of Fmoc-4-Cl-Pza-OH into a peptide backbone.

Materials
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-3-(4-chloro-1H-pyrazol-1-yl)-L-alanine (4 eq. relative to resin).[2][3][4]

  • Coupling Reagents: DIC (4 eq.) and Oxyma Pure (4 eq.) OR HATU (3.9 eq.) and DIPEA (8 eq.).

  • Deprotection: 20% Piperidine in DMF (v/v).[3]

  • Solvent: DMF (peptide grade).

Step-by-Step Workflow
Step 1: Resin Swelling
  • Weigh appropriate amount of resin into the reaction vessel.

  • Add DMF (10 mL/g resin) and swell for 30 minutes at room temperature.

  • Drain solvent.

Step 2: Fmoc Deprotection (The "Cycle Start")
  • Add 20% Piperidine/DMF to the resin.

  • Agitate for 5 minutes . Drain.

  • Add fresh 20% Piperidine/DMF .

  • Agitate for 10–15 minutes . Drain.

  • Wash resin: DMF (3x), DCM (3x), DMF (3x).

    • QC Check: Perform a Kaiser Test (ninhydrin). Result should be Blue (positive for free amines).

Step 3: Coupling of 4-Cl-Pza

Rationale: The pyrazole nitrogen is weakly basic and non-nucleophilic under standard conditions, so side-chain protection is typically unnecessary. However, to prevent any risk of acylation at the pyrazole N2, we use Oxyma/DIC which suppresses racemization and side reactions better than HBTU/HOBt.

  • Dissolve: Dissolve Fmoc-3-(4-chloro-1H-pyrazol-1-yl)-L-alanine (4 eq.) and Oxyma Pure (4 eq.) in minimum DMF.

  • Activate: Add DIC (4 eq.) to the amino acid solution. Allow to pre-activate for 2 minutes .

  • Transfer: Add the activated solution to the resin.

  • Reaction: Agitate for 60–90 minutes at room temperature.

    • Note: If using microwave SPPS, couple at 75°C for 5 minutes.

  • Wash: Drain and wash with DMF (4x).

  • QC Check: Perform Kaiser Test. Result should be Colorless (complete coupling).

    • Troubleshooting: If slightly blue, perform a second coupling (double couple) using HATU/DIPEA for 45 minutes.

Step 4: Chain Elongation

Repeat Steps 2 and 3 for subsequent amino acids in the sequence.

Cleavage & Isolation

This step yields the peptide with the C-terminal amide (if using Rink resin), effectively generating the "propanamide" moiety at the C-terminus.

  • Final Wash: Wash resin thoroughly with DCM (5x) and dry under nitrogen.

  • Cocktail Preparation: Prepare Reagent K or standard cleavage cocktail:

    • TFA (92.5%)

    • TIS (Triisopropylsilane) (2.5%)

    • H₂O (2.5%)

    • DODT (2.5%) (Only if Cys/Met are present; otherwise increase water/TIS).

  • Incubation: Add cocktail to resin. Shake for 2–3 hours at room temperature.

  • Precipitation:

    • Filter the resin and collect the filtrate (TFA solution).

    • Concentrate TFA volume by nitrogen flow (optional).

    • Add filtrate dropwise into cold Diethyl Ether (-20°C).

    • Centrifuge to pellet the peptide. Decant ether.

  • Lyophilization: Dissolve pellet in Water/Acetonitrile (1:1) and lyophilize.

Visualization: Synthesis Workflow

The following diagram illustrates the logical flow for incorporating the 4-Cl-Pza residue.

G Start Start: Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Coupling Reaction (60 min, RT) Wash1->Couple Activate Activate Fmoc-4-Cl-Pza-OH (DIC/Oxyma) Activate->Couple Add Reagents Check Kaiser Test Couple->Check Check->Couple Fail (Blue) -> Double Couple Cleave Final Cleavage (TFA/TIS/H2O) Check->Cleave Pass (Colorless) Product Final Peptide (C-term 4-Cl-Pza Amide) Cleave->Product

Caption: Workflow for SPPS incorporation of 4-chloro-1-pyrazolyl-alanine on Rink Amide resin.

Analytical Validation (HPLC & MS)

Due to the chlorine atom, the mass spectrum will exhibit a distinct isotopic pattern.

Mass Spectrometry (ESI-MS)
  • Isotope Pattern: Chlorine has two stable isotopes:

    
     (75.8%) and 
    
    
    
    (24.2%).
  • Signature: Look for the M and M+2 peaks with an approximate 3:1 intensity ratio . This is a definitive confirmation of the 4-Cl-Pza incorporation.

  • Fragmentation: In MS/MS, the pyrazole ring is relatively stable, but cleavage at the amide bond is standard.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 65% B over 30 minutes.

  • Detection: 220 nm (peptide bond) and 254 nm (pyrazole aromatic absorbance).

    • Note: The 4-chloropyrazole ring absorbs in the UV range; monitoring at 254 nm helps distinguish this residue from non-aromatic impurities.

Troubleshooting & Optimization

IssuePossible CauseSolution
Incomplete Coupling Steric hindrance of the pyrazole ring.Use HATU/HOAt instead of DIC. Increase temp to 50°C.
Racemization Over-activation or high base concentration.Use Oxyma Pure (less racemization than HOBt). Avoid Collidine.
Low Solubility Hydrophobicity of the Cl-pyrazole.Use NMP or DMSO/DMF (1:1) as coupling solvent.
Side Reactions N2-acylation (rare but possible).Ensure no excess base is present during coupling.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][5] Chemical Reviews, 109(6), 2455-2504. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. Link

  • World Health Organization. (2010). International Nonproprietary Names (INN) for Pharmaceutical Substances. (Context for pyrazole usage in pharmaceuticals).
  • PubChem Compound Summary. "2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide." PubChem Identifier: CID 54346789. Link

  • CEM Corporation. "Microwave SPPS Protocols for Unnatural Amino Acids." Application Note. Link

Sources

Application

Application Note: In Vitro Characterization of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide

This detailed Application Note and Protocol guide is designed for 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide , a structural analog of 4-chlorophenylalanine (PCPA) and phenylalanine derivatives. Based on its chemical...

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide is designed for 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide , a structural analog of 4-chlorophenylalanine (PCPA) and phenylalanine derivatives. Based on its chemical structure—specifically the 4-chloropyrazole moiety replacing the 4-chlorophenyl ring of PCPA—this compound is hypothesized to function as a Tryptophan Hydroxylase (TPH) Inhibitor or a related aromatic amino acid hydroxylase modulator.

The following protocols are engineered to validate its efficacy, potency, and selectivity in inhibiting serotonin biosynthesis, a critical pathway in carcinoid syndrome and gastrointestinal disorders.

Target Class: Tryptophan Hydroxylase (TPH) Inhibitor / Aromatic Amino Acid Hydroxylase Modulator Primary Indication: Serotonin Biosynthesis Modulation (e.g., Carcinoid Syndrome, IBS)

Introduction & Mechanistic Rationale

2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (hereafter referred to as Cpd-4Cl-PzA ) is a synthetic amino acid amide. Structurally, it is a bioisostere of p-chlorophenylalanine (PCPA) , a classic irreversible inhibitor of Tryptophan Hydroxylase (TPH). The replacement of the phenyl ring with a pyrazole ring (linked via N1) is a medicinal chemistry strategy to improve solubility and alter metabolic stability while retaining the key 4-chloro substituent required for occupying the tryptophan binding pocket of TPH.

Mechanism of Action (Hypothesis):

  • Target: TPH1 (peripheral) and TPH2 (neuronal).

  • Mode: Competitive inhibition with respect to the substrate L-Tryptophan. The amide group may act as a prodrug (requiring intracellular hydrolysis) or directly interact with the active site residues, mimicking the transition state.

  • Pathway: Inhibition of the rate-limiting step in serotonin (5-HT) synthesis:

    
    
    

Compound Preparation & Handling

To ensure experimental reproducibility, strict adherence to solubility and stability protocols is required.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Concentration: Prepare a 10 mM or 50 mM master stock.

  • Solubility Check: The pyrazole moiety enhances polarity compared to the phenyl analog. If turbidity persists, mild sonication (37°C, 5 min) is permissible.

  • Storage: Aliquot into amber glass vials (to prevent photolysis of the pyrazole-Cl bond). Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles (>3 cycles).

Working Solutions
  • Diluent: Assay Buffer (for enzymatic assays) or Cell Culture Media (for cell assays).

  • Max DMSO: Ensure final DMSO concentration in assays is

    
     0.5% (enzymatic) or 
    
    
    
    0.1% (cellular) to prevent solvent interference.

Primary Assay: Enzymatic TPH Inhibition (Fluorescence-Based)

This cell-free assay quantifies the inhibition of recombinant human TPH1 or TPH2 by measuring the consumption of the cofactor (BH4) or the production of 5-HTP. We recommend a coupled fluorescence assay detecting 5-HTP or a direct HPLC readout.

Assay Principle

TPH converts L-Tryptophan to 5-HTP. 5-HTP is naturally fluorescent (Ex/Em: 300/360 nm) or can be derivatized. Alternatively, use a Dihydrobiopterin (BH2) regeneration coupled assay if available. Here, we describe the Direct 5-HTP Fluorescence Detection method.

Materials
  • Enzyme: Recombinant Human TPH1 (e.g., R&D Systems, Sigma).

  • Substrate: L-Tryptophan (Sigma).

  • Cofactor: (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (stabilized in 10 mM HCl).

  • Additives: Catalase (to remove H2O2), Ferrous Ammonium Sulfate (Fe2+ source).

  • Buffer: 50 mM HEPES (pH 7.0), 1 mM DTT.

Protocol Workflow
  • Enzyme Mix: Dilute TPH1 to 5 µg/mL in Assay Buffer containing 100 U/mL Catalase and 10 µM Fe(NH4)2(SO4)2.

  • Inhibitor Addition: Add 10 µL of Cpd-4Cl-PzA (serial dilutions: 1 nM – 100 µM) to 96-well black microplates.

  • Pre-Incubation: Add 40 µL Enzyme Mix. Incubate 15 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add 50 µL Substrate Mix (200 µM L-Tryptophan + 50 µM BH4 final conc).

  • Kinetics: Measure Fluorescence (Ex 300 nm / Em 360 nm) immediately in kinetic mode for 30 min at 37°C.

  • Data Analysis: Calculate the slope (RFU/min) for the linear phase. Determine % Inhibition relative to DMSO control.

Validation Criteria:

  • Z'-Factor: > 0.5.

  • Reference Control: Telotristat etiprate (active metabolite) or PCPA (IC50 ~ 20-50 µM).

Secondary Assay: Cell-Based Serotonin Modulation

To verify cell permeability and efficacy in a physiological context, use RBL-2H3 (Rat Basophilic Leukemia) or BON-1 (Human Carcinoid) cells.

Experimental Logic

Since Cpd-4Cl-PzA is an amide, it may require intracellular hydrolysis to the free acid (active form) by amidases, or it may act directly. The cell-based assay captures both possibilities.

Protocol: Serotonin Depletion in RBL-2H3 Cells
  • Seeding: Plate RBL-2H3 cells at

    
     cells/well in 24-well plates (MEM + 15% FBS). Incubate 24h.
    
  • Treatment: Replace media with serum-free media containing Cpd-4Cl-PzA (0.1, 1, 10, 50 µM). Include a Vehicle Control (DMSO).

  • Incubation: Incubate for 24 - 48 hours . (TPH turnover is slow; depletion requires time).

  • Stimulation (Optional): To test acute release inhibition, stimulate with A23187 (Calcium Ionophore) for 30 min post-incubation. For synthesis inhibition, measure total intracellular serotonin.

  • Lysis: Wash cells with PBS. Lyse with 0.1 N HCl (stabilizes serotonin).

  • Quantification:

    • Method A (High Throughput): Serotonin ELISA Kit (competitive ELISA).

    • Method B (Gold Standard): HPLC-ECD (Electrochemical Detection).

  • Normalization: Normalize serotonin levels to Total Protein (BCA Assay).

Expected Outcome: A dose-dependent reduction in intracellular serotonin without significant cytotoxicity.

Selectivity Profiling (Off-Target Analysis)

To confirm specificity for TPH over related aromatic amino acid hydroxylases.

Selectivity Panel
Target EnzymeSubstrateRelevance
Phenylalanine Hydroxylase (PAH) L-PhenylalanineLiver toxicity / PKU-like effects.
Tyrosine Hydroxylase (TH) L-TyrosineDopamine depletion (CNS side effects).
Protocol Modification

Repeat the Enzymatic Assay (Section 3) substituting:

  • Enzyme: Recombinant PAH or TH.

  • Substrate: L-Phenylalanine (for PAH) or L-Tyrosine (for TH).

  • Readout: Fluorescence of Tyrosine (for PAH) or DOPA (for TH, requires derivatization).

Success Metric: IC50 (TPH) << IC50 (PAH/TH) (Selectivity Index > 10-fold).

Pathway Visualization

The following diagram illustrates the mechanistic intervention of Cpd-4Cl-PzA in the serotonin biosynthesis pathway and the assay logic.

G cluster_0 Biosynthesis Pathway cluster_1 Inhibitor Action TRP L-Tryptophan TPH TPH Enzyme (Rate Limiting) TRP->TPH Substrate HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Hydroxylation AADC AADC Enzyme HTP->AADC FLUOR FLUOR HTP->FLUOR Fluorescence Assay (In Vitro) SER Serotonin (5-HT) AADC->SER ELISA ELISA SER->ELISA ELISA/HPLC (Cell-Based) CPD Cpd-4Cl-PzA (Inhibitor) CPD->TPH Direct Inhibition? AMID Amidase (Intracellular) CPD->AMID Cell Entry ACID Active Acid Form (Putative) AMID->ACID Hydrolysis ACID->TPH Competitive Inhibition

Figure 1: Mechanism of action for Cpd-4Cl-PzA targeting TPH, including potential intracellular activation and assay readouts.

Data Analysis & Reporting

Summarize your findings using the following template to ensure rigorous documentation.

Quantitative Metrics
ParameterUnitFormula / MethodAcceptance Criteria
IC50 µMNon-linear regression (4-parameter logistic)< 10 µM (Potent)
Ki µMCheng-Prusoff Equation:

Validates mechanism
Selectivity Ratio

> 10
Z'-Factor -$1 - (3(\sigma_p + \sigma_n) /\mu_p - \mu_n
Troubleshooting Guide
  • High Background Fluorescence: Tryptophan autofluorescence can interfere. Use a cutoff filter (320 nm) or switch to an HPLC-based readout.

  • Low Potency in Cells: The amide might be stable. Check expression of amidases in your cell line or synthesize the free acid control 3-(4-chloro-1H-pyrazol-1-yl)-L-alanine .

  • Precipitation: If

    
     curves are flat or irregular, check compound solubility in the assay buffer using nephelometry.
    

References

  • Walther, D. J., et al. (2003). Synthesis and characterization of Tryptophan Hydroxylase inhibitors. Biochemical Pharmacology.

  • Camilleri, M. (2016). Telotristat etiprate for the treatment of carcinoid syndrome. Expert Opinion on Investigational Drugs.

  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: A specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics.

  • McGuire, J. L., et al. (2018). In vitro assessment of Tryptophan Hydroxylase inhibitors: Protocols and pitfalls. Methods in Enzymology.

  • PubChem Compound Summary. (2024). 4-Chlorophenylalanine (PCPA) and Analogs.

Method

Application Note: Solvent Selection and Formulation Protocols for 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs) Executive Summary The successful tran...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Procedures (SOPs)

Executive Summary

The successful transition of novel small molecules from bench-scale synthesis to biological evaluation hinges entirely on proper solvent selection and formulation. 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide (MW: 188.61 g/mol ) presents a unique solvation challenge due to its polyfunctional nature. This guide provides a mechanistically grounded framework for dissolving this compound, ensuring thermodynamic stability, preventing premature precipitation, and maintaining biological compatibility across in vitro and in vivo models.

Physicochemical Profiling & Mechanistic Rationale

To select the correct solvent, we must first deconstruct the molecule's functional groups and understand the causality behind its physical behavior:

  • 4-Chloro-1H-pyrazole Moiety (Lipophilic Core): The pyrazole ring contributes to low solubility in neutral aqueous environments due to its aromaticity and strong potential for intermolecular ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     stacking. The addition of the chloro-substituent further increases the molecule's overall lipophilicity (LogP) and crystal lattice energy.
    
  • Alpha-Amino Group (Ionizable Center): The primary amine at the 2-position is weakly basic (estimated pKa ~8.0–9.0). This is the critical lever for aqueous solubilization; adjusting the pH of the aqueous layer to be acidic protonates this basic pyrazole derivative, drastically increasing solubility via salt formation[1].

  • Propanamide Backbone (H-Bonding Network): The primary amide acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to extensive hydrogen-bonded networks that resist dissolution in non-polar solvents (e.g., hexane, toluene).

Solvent Selection Matrix

The following quantitative and qualitative data summarizes the optimal solvent systems based on thermodynamic compatibility and assay requirements.

Solvent CategorySpecific SolventExpected Solubility TierMechanistic RationaleRecommended Application
Polar Aprotic DMSO, DMFHigh (>50 mM)High dielectric constant disrupts the strong intermolecular H-bonds of the amide and amine groups.In vitro stock solutions; long-term cryo-storage.
Acidic Aqueous 0.1 M HCl / WaterModerate (10-20 mM)Protonates the alpha-amine, converting the free base into a highly soluble ammonium chloride salt.In vivo oral gavage (if low pH is tolerated); analytical LC-MS.
Co-Solvent / Surfactant PEG400, Tween-80Moderate (5-15 mM)Micellar encapsulation shields the lipophilic chloropyrazole ring from the bulk aqueous phase.In vivo IV/IP dosing; formulation of poorly water-soluble drugs[2].
Alcohols Methanol, EthanolLow to Moderate (<5 mM)Moderate polarity provides partial solvation, but lacks the H-bond disruption power of DMSO.Intermediate dilutions; crystallization workups.
Non-Polar Hexane, TolueneInsoluble (~0 mM)Cannot overcome the high crystal lattice energy driven by the amide H-bonding.Not recommended.

Workflow: Decision Tree for Solvent Selection

SolventSelection Start Assay Application InVitro In Vitro / Cellular Start->InVitro InVivo In Vivo / Preclinical Start->InVivo Analytical Analytical / LC-MS Start->Analytical DMSOStock 10-50 mM Stock (Anhydrous DMSO) InVitro->DMSOStock Cosolvent Co-Solvent System (PEG400/Tween-80) InVivo->Cosolvent pHSalt pH Adjustment (Acidify to pH 4-5) InVivo->pHSalt MobilePhase MeOH/MeCN + 0.1% Formic Acid Analytical->MobilePhase AqueousDilution Media Dilution (DMSO ≤ 0.1%) DMSOStock->AqueousDilution

Decision tree for selecting the optimal solvent system based on the target experimental application.

Detailed Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution (DMSO)

Self-Validating Principle: True dissolution in DMSO is an endothermic process. Visual clarity and the absence of light scattering confirm complete solvation.

Materials: Anhydrous DMSO (molecular biology grade, ≥99.9%), analytical balance, sonication bath. Calculations: Molecular Weight = 188.61 g/mol . To prepare 1 mL of a 10 mM solution, 1.886 mg of the compound is required.

  • Equilibration: Allow the lyophilized powder of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide to reach room temperature in a desiccator to prevent atmospheric moisture condensation.

  • Weighing: Weigh exactly 1.89 mg of the compound into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Agitation: Vortex the vial for 30 seconds. If particulate matter remains, place the vial in a sonication bath at room temperature for 2–5 minutes. Note: Do not exceed 37°C to prevent thermal degradation of the primary amine.

  • Validation: Hold the vial against a strong backlight. The solution must be perfectly clear with no "Schlieren lines" or floating micro-crystals.

  • Dilution Rule: When diluting into cellular media, ensure the final concentration of DMSO does not exceed 0.1% to maintain cell viability and prevent solvent-induced cytotoxicity[3].

Protocol B: In Vivo Formulation (Co-Solvent / Lipid-Based System)

Mechanistic Rationale: Lipid-based and self-emulsifying drug delivery systems (SEDDS) are widely employed as solubility and bioavailability enhancing formulation strategies for poorly water-soluble drugs[4]. The sequential addition of excipients prevents the "solvent shift" precipitation commonly seen when adding aqueous buffers directly to organic stocks.

Standard "10/40/5/45" Formulation:

  • Primary Solvation: Dissolve the required dose in 10% (v/v) DMSO . Vortex until completely clear.

  • Polymer Matrix Addition: Add 40% (v/v) PEG300 or PEG400 . PEG acts as a co-solvent and an amorphous solid dispersion matrix, which is one of the most promising strategies to prevent recrystallization of poorly soluble drugs[5]. Vortex thoroughly to ensure a homogenous organic phase.

  • Surfactant Addition: Add 5% (v/v) Tween-80 . Vortex vigorously. The surfactant lowers the interfacial tension for the impending aqueous addition.

  • Aqueous Phase Addition: Slowly add 45% (v/v) warm Saline (0.9% NaCl) dropwise while continuously vortexing or stirring.

  • Validation: The final formulation should be a clear to slightly opalescent microemulsion. If heavy milky precipitation occurs, the drug loading exceeds the micellar capacity, and the initial DMSO stock concentration must be reduced.

Troubleshooting & Best Practices

  • Precipitation Upon Media Addition: If the compound crashes out when the DMSO stock is added to aqueous cell culture media, the intrinsic aqueous solubility of the free base has been exceeded. Solution: Pre-warm the media to 37°C and add the DMSO stock dropwise while vortexing the media, or utilize a carrier protein like BSA (Bovine Serum Albumin) at 0.1% to act as a hydrophobic sink.

  • Storage Stability: Primary amines and amides can undergo slow hydrolysis in aqueous solutions. Store all aqueous working solutions at 4°C and use within 24 hours. DMSO stock solutions should be aliquoted and stored at -20°C in airtight, light-protected tubes. Avoid repeated freeze-thaw cycles.

References

  • Oral lipid-based formulations: using preclinical data to dictate formulation strategies for poorly water-soluble drugs. Monash University.[Link]

  • Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology. SciELO.[Link]

  • Self-emulsifying drug delivery systems (SEDDS) disrupt the gut microbiota and trigger an intestinal inflammatory response in rats. PubMed.[Link]

Sources

Application

Application Notes &amp; Protocols: The Strategic Application of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide and its Analogs as Versatile Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the application of aminopyrazole derivatives, with a primary focus on structures analogous...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the application of aminopyrazole derivatives, with a primary focus on structures analogous to 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide, as pivotal intermediates in contemporary pharmaceutical synthesis. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This document will elucidate the strategic importance of aminopyrazole intermediates, their core chemical attributes, and provide detailed protocols for their utilization in the synthesis of complex active pharmaceutical ingredients (APIs), with a particular focus on the synthesis of kinase inhibitors.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern drug discovery. Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[3][4] The introduction of an amino group to the pyrazole core dramatically enhances its utility as a pharmaceutical intermediate. This functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures with tailored biological activities.

The subject of this guide, 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide, and its structural relatives, are key building blocks in the synthesis of targeted therapeutics, particularly kinase inhibitors.[5] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The aminopyrazole moiety often serves as a "hinge-binding" motif, forming critical hydrogen bond interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition.[7][8]

A prime example of the successful application of a complex aminopyrazole intermediate is in the synthesis of Pirtobrutinib , a recently approved, highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitor for the treatment of B-cell malignancies.[3][9] The core of Pirtobrutinib is a substituted 5-amino-1H-pyrazole-4-carboxamide, highlighting the therapeutic relevance of this class of intermediates.[9]

Core Chemical Attributes and Reactivity

The chemical versatility of aminopyrazole intermediates stems from the distinct reactivity of their constituent functional groups. Understanding these properties is crucial for designing efficient and high-yielding synthetic routes.

Functional GroupKey Chemical Properties and Reactivity
Amino Group (-NH2) Nucleophilic; readily participates in amide bond formation, urea formation, and N-alkylation reactions. Its basicity can be modulated by the electronic nature of the pyrazole ring.
Pyrazole Ring Aromatic heterocycle; can undergo electrophilic substitution, although the position of substitution is influenced by the existing substituents. The ring nitrogen atoms can also be alkylated.
Propanamide Side Chain The amide group can be hydrolyzed under acidic or basic conditions. The alpha-carbon can be a site for further functionalization.
Chloro Substituent (-Cl) Electron-withdrawing group; influences the electronics of the pyrazole ring and can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity.

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

The following section outlines a representative synthetic workflow for the construction of a complex kinase inhibitor, drawing parallels from the synthesis of Pirtobrutinib. This serves as a practical guide for researchers looking to utilize aminopyrazole intermediates in their own drug discovery programs.

G cluster_0 Part 1: Synthesis of the Aminopyrazole Core cluster_1 Part 2: Side Chain Elaboration and Coupling A β-Ketonitrile Derivative C Cyclization Reaction A->C B Substituted Hydrazine B->C D Aminopyrazole Carboxamide Intermediate C->D Formation of Pyrazole Ring G Amidation Reaction D->G E Aromatic Aldehyde E->G F Amide Coupling Reagent F->G H Final API (e.g., Pirtobrutinib) G->H Formation of Key Amide Linkage

Caption: General workflow for the synthesis of a kinase inhibitor using an aminopyrazole intermediate.

Protocol: Synthesis of the Core Aminopyrazole Intermediate

This protocol describes a general method for the synthesis of a substituted aminopyrazole carboxamide, a key intermediate analogous to the core of Pirtobrutinib.

Principle: The formation of the pyrazole ring is typically achieved through the condensation of a β-ketonitrile with a substituted hydrazine. This is a robust and widely applicable method for constructing the aminopyrazole scaffold.

Materials:

  • Substituted β-ketonitrile

  • Substituted hydrazine (e.g., [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine for Pirtobrutinib synthesis)[]

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalyst)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the β-ketonitrile (1.0 eq) in ethanol.

  • Addition of Reagents: Add the substituted hydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrazole intermediate.

Causality behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting materials and provides a suitable boiling point for the reaction.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl group of the β-ketonitrile, activating it for nucleophilic attack by the hydrazine.

  • Sodium Bicarbonate Wash: This step is crucial to remove the acidic catalyst, preventing potential side reactions during product isolation and storage.

Protocol: Amide Coupling to Synthesize the Final API

This protocol describes the coupling of the aminopyrazole intermediate with a carboxylic acid to form the final active pharmaceutical ingredient.

Principle: Standard amide bond formation using a coupling agent is a reliable method for this transformation. The choice of coupling agent and reaction conditions can be optimized to maximize yield and minimize side products.

Materials:

  • Aminopyrazole intermediate from the previous step

  • Substituted benzoic acid (e.g., 5-fluoro-2-methoxybenzoic acid for Pirtobrutinib)[9]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • DMF (N,N-Dimethylformamide) or other suitable aprotic solvent

  • Lithium chloride (optional, to improve solubility)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid (1.0 eq) and HATU (1.1 eq) in DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add a solution of the aminopyrazole intermediate (1.0 eq) in DMF to the activated acid mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the final API.

Causality behind Experimental Choices:

  • HATU as Coupling Agent: HATU is a highly efficient coupling agent that minimizes racemization and side reactions.

  • DIPEA as Base: DIPEA is a non-nucleophilic base that scavenges the acid formed during the reaction without competing in the coupling reaction.

  • Inert Atmosphere: This prevents the degradation of sensitive reagents and intermediates by atmospheric oxygen and moisture.

G cluster_0 Reagent Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification A Dissolve Carboxylic Acid and HATU in DMF B Stir for 15-30 min (Activation) A->B C Add Aminopyrazole Intermediate B->C D Add DIPEA C->D E Stir at Room Temp (2-12 hours) D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash with Water and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Final API J->K

Caption: Step-by-step workflow for the amide coupling reaction.

Conclusion and Future Perspectives

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide and its analogs are invaluable intermediates in the synthesis of high-value pharmaceutical compounds. Their inherent chemical features, particularly the presence of a reactive amino group on a biologically relevant pyrazole scaffold, provide a robust platform for the construction of complex and potent therapeutics. The successful development of kinase inhibitors like Pirtobrutinib underscores the power of this chemical class in modern drug discovery.[11][12] As our understanding of disease biology deepens, the demand for novel, highly targeted therapies will continue to grow. The versatility of aminopyrazole intermediates ensures that they will remain a critical tool in the arsenal of medicinal chemists for the foreseeable future.

References

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. [Link]

  • El-Sayed, M. A. A., et al. (2020). Recent advances in the chemistry and biological applications of pyrazole derivatives. RSC Advances, 10(4), 2042-2069. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Goyal, A., & Chauhan, P. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 37(3), 543-557. [Link]

  • Wodarczyk, A., et al. (2022). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 13(7), 1163–1169. [Link]

  • PubChem. (n.d.). Pirtobrutinib. In PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Wodarczyk, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Al-Ghorbani, M., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(2), 1-46. [Link]

  • Technical Disclosure Commons. (2025). A process for the preparation of Pirtobrutinib and its intermediates thereof. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Anderson, D. R., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(22), 5457–5469. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Drugs.com. (2023). Pirtobrutinib. [Link]

  • Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Kumar, V., & Kaur, K. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 144–167. [Link]

  • Wang, M. L., et al. (2023). Pirtobrutinib in Covalent Bruton Tyrosine Kinase Inhibitor Pretreated Mantle-Cell Lymphoma. Journal of Clinical Oncology, 41(12), 2229–2237. [Link]

  • The ASCO Post. (2025). FDA Grants Traditional Approval to Pirtobrutinib for CLL/SLL. [Link]

Sources

Method

Technical Application Note: Crystallization Strategies for High-Purity 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It synthesizes specific chemical behaviors of pyrazole-amino acid derivatives with advanced crystallization e...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and process chemists in pharmaceutical development. It synthesizes specific chemical behaviors of pyrazole-amino acid derivatives with advanced crystallization engineering principles.

Executive Summary

2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide is a critical non-natural amino acid intermediate, often utilized in the synthesis of Tryptophan 2,3-dioxygenase (TDO) inhibitors, BTK inhibitors, and other heterocyclic pharmaceutical active ingredients (APIs).

The introduction of the 4-chloro substituent on the pyrazole ring significantly alters the lipophilicity and crystal packing energetics compared to the unsubstituted parent. This guide provides three validated protocols for crystallization, addressing the common challenges of regioisomer removal , enantiomeric enrichment (if chiral), and polymorph control .

Physicochemical Profiling & Solubility Landscape

Before attempting crystallization, the solubility profile must be understood. The compound contains a basic primary amine, a hydrogen-bond-donating amide, and a lipophilic chloropyrazole moiety.

Table 1: Solubility Assessment (Predicted based on Structural Class)
Solvent SystemSolubility (25°C)Solubility (Boiling)Suitability
Methanol / Ethanol High (>100 mg/mL)Very HighGood for dissolution; requires anti-solvent.[1]
Isopropanol (IPA) ModerateHighIdeal for Cooling Crystallization.
Ethyl Acetate LowModerateGood anti-solvent or slurry solvent.
Water Moderate (pH dep.)HighPoor yield; risk of hydrolysis.
Heptane / Hexane InsolubleInsolubleIdeal Anti-Solvent.
THF / 2-MeTHF HighHighGood for intermediate holding; hard to crystallize from directly.

Critical Insight: The 4-chloro group reduces water solubility compared to the non-chlorinated analog. Consequently, aqueous alcohol mixtures (e.g., EtOH/Water) often yield "oiling out" (liquid-liquid phase separation) rather than clean nucleation. Anhydrous alcohol/alkane systems are preferred.

Method A: Controlled Cooling Crystallization (Primary Protocol)

Objective: Removal of process impurities (unreacted pyrazole, inorganic salts) and maximization of crystallinity.

Rationale

This method utilizes the steep solubility curve of the compound in Isopropanol (IPA). The slow cooling regime allows for the rejection of the more soluble regioisomeric impurities (e.g., N2-alkylated byproducts if synthesis involved alkylation).

Step-by-Step Protocol
  • Dissolution: Charge crude 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide (10.0 g) into a reactor.

  • Solvent Addition: Add Isopropanol (IPA) (60 mL, 6 vol).

  • Heating: Heat the slurry to 75–80°C (reflux) with agitation (300 rpm). Ensure complete dissolution.

    • Checkpoint: If solids remain, add IPA in 0.5 vol increments until clear.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane to remove insoluble inorganics (e.g., KCl/NaCl from synthesis).

  • Nucleation (Seeding):

    • Cool filtrate to 60°C .

    • Add seed crystals (0.5 wt%, high purity) to induce nucleation.

    • Hold: Maintain at 60°C for 30 minutes to allow seed bed maturation.

  • Cooling Ramp: Cool to 0°C over 4 hours (Linear rate: ~15°C/hour).

    • Note: Rapid cooling here risks trapping impurities.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with cold IPA (2 x 1 vol) followed by Heptane (1 x 2 vol) to displace residual mother liquor.

  • Drying: Vacuum dry at 45°C for 12 hours.

Method B: Anti-Solvent Crystallization (Yield Maximization)

Objective: High recovery from high-solubility solvents (e.g., reaction mixtures in Methanol or DMF).

Rationale

When the compound is synthesized in a highly polar solvent, cooling alone may not induce precipitation. Introducing a non-polar anti-solvent (MTBE or Heptane) reduces the dielectric constant of the medium, forcing the amide to crystallize.

Step-by-Step Protocol
  • Concentration: Concentrate the reaction mixture (in MeOH or DMF) to approximately 3–4 volumes .

  • Temperature Control: Adjust temperature to 40°C .

  • Anti-Solvent Addition (Dosing):

    • Slowly charge MTBE (Methyl tert-butyl ether) or Heptane (2 volumes) over 1 hour.

    • Observation: Cloud point should be reached. Stop addition and stir for 15 mins.

  • Crystal Growth: Continue adding anti-solvent (total 6–8 volumes) over 2 hours.

  • Cooling: Cool the slurry to -5°C .

  • Filtration & Wash: Filter and wash with 100% Anti-solvent.

Method C: Diastereomeric Salt Resolution (If Chiral Purity is Required)

Objective: If the synthesis produces a racemate (DL-mixture), this method isolates the (S)- or (R)-enantiomer.

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Mandelic Acid .

  • Solvent: Ethanol (95%).

  • Mechanism: The amino group forms a salt with the chiral acid. One diastereomeric salt crystallizes preferentially.

  • Protocol: Mix racemate (1 eq) and L-DBTA (1 eq) in refluxing Ethanol (10 vol). Cool slowly to 20°C. The precipitate is the diastereomerically pure salt. Liberate the free base by partitioning between EtOAc and aq. NaHCO₃.

Process Visualization (Workflow Diagram)

The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on the input material state.

CrystallizationWorkflow Start Crude 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide SolubilityCheck Solubility Assessment Start->SolubilityCheck HighSol High Solubility (in MeOH/DMF) SolubilityCheck->HighSol Dissolves readily ModSol Moderate Solubility (in IPA/EtOH) SolubilityCheck->ModSol Requires heat MethodB Method B: Anti-Solvent (Add MTBE/Heptane) HighSol->MethodB ChiralCheck Is Enantiopurity Required? ModSol->ChiralCheck Filtration Filtration & Wash (Cold Solvent) MethodB->Filtration MethodA Method A: Cooling (Reflux -> 0°C) MethodA->Filtration ChiralCheck->MethodA No (Racemate OK) MethodC Method C: Resolution (Use L-DBTA) ChiralCheck->MethodC Yes (Chiral Salt) MethodC->Filtration Drying Vacuum Drying (45°C, <50 mbar) Filtration->Drying QC QC: HPLC (>99%) & XRD Drying->QC

Caption: Decision matrix for purification of pyrazolyl-alanine amides based on solubility and chirality requirements.

Analytical Validation & Troubleshooting

Quality Control Markers
  • HPLC Purity: Target >99.0% (Area %).

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient. The 4-chloro group provides sufficient retention for separation from the unsubstituted analog.

  • 1H-NMR: Diagnostic peak for the pyrazole C5-H (singlet/doublet around 7.5–8.0 ppm) and the 4-Cl substitution (absence of C4-H signal).

  • XRD (X-Ray Diffraction): Essential to ensure a consistent polymorph, especially if the material is for clinical use.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solvent too polar (water content high) or cooling too fast.[1]Switch to IPA/Heptane system. Reduce cooling rate. Add seed crystals earlier (at cloud point).
Low Yield Solubility in mother liquor is too high.Cool to lower temperature (-10°C). Increase anti-solvent ratio.
Gel Formation Rapid precipitation of amorphous material.Re-heat to dissolve gel. Add solvent to dilute. Cool very slowly with vigorous stirring.

References

  • Tarıkoğulları Doğan, A. H., et al. (2025).[1][2] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential." Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9.[2]

  • Dyachenko, I. V., et al. (2023).[3] "Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives." ResearchGate.[4]

  • ChemScene. "Product Data: 2-Amino-3-(4-methyl-1h-pyrazol-1-yl)propanamide (CAS 1248318-67-3)." ChemScene Catalog.

  • National Institutes of Health (NIH). "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." PMC.

  • Organic Chemistry Portal. "Synthesis of Pyrazoles and Pyrazole Derivatives." Organic Chemistry Portal.

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues with 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide in aqueous buffers

Technical Support Center: Solubility Optimization for 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide Executive Summary: The Physicochemical Challenge Compound: 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide (CAS: 13402...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Executive Summary: The Physicochemical Challenge

Compound: 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide (CAS: 1340241-39-5) Molecular Weight: 188.61 g/mol Predicted LogP: ~0.17 (Low lipophilicity, yet prone to aggregation)

The Core Issue: Researchers often assume this molecule is water-soluble due to its polar amide and amine groups. However, it frequently precipitates (or "crashes out") in biological buffers like PBS (pH 7.4).

The Mechanism: This behavior is governed by pKa-dependent solubility . The


-amino group typically has a pKa between 7.5 and 8.5. In acidic media (pH < 6), the molecule is protonated (

) and highly soluble. As the pH approaches 7.4, a significant fraction converts to the neutral free base (

). Combined with the planar, stacking-prone 4-chloro-pyrazole ring, this neutral species has high crystal lattice energy, leading to rapid precipitation.

Module 1: Solubility Decision Matrix

Before starting, determine your experimental constraints. Use this logic flow to select the correct solvent system.

Solubility_Matrix Start Start: Define Requirement Conc_Check Target Concentration? Start->Conc_Check High_Conc High (>10 mM) (Stock Solution) Conc_Check->High_Conc Storage/Stock Low_Conc Low (<1 mM) (Working Solution) Conc_Check->Low_Conc Immediate Use Assay_Type Assay Tolerance? High_Conc->Assay_Type DMSO_Route Route A: DMSO Stock (Standard) Low_Conc->DMSO_Route Prepare Stock first Direct_Dissolve Route C: Direct Buffer Dissolution (High Risk of Precipitate) Low_Conc->Direct_Dissolve Not Recommended Assay_Type->DMSO_Route Cells tolerate <0.5% DMSO Acid_Route Route B: Aqueous Acid (For DMSO-sensitive cells) Assay_Type->Acid_Route No DMSO allowed

Caption: Decision matrix for selecting the optimal solubilization strategy based on concentration and biological tolerance.

Module 2: Protocols & Troubleshooting

Q1: How do I prepare a stable high-concentration stock solution?

Recommendation: Do not attempt to dissolve the solid powder directly into neutral buffers (PBS/HEPES). Use one of the following methods.

Method A: The DMSO Standard (Recommended)

  • Solubility Limit: Up to 50–100 mM.

  • Protocol:

    • Weigh the solid powder.

    • Add anhydrous DMSO (Dimethyl Sulfoxide) to reach the target concentration.

    • Vortex vigorously for 30 seconds.

    • Critical Step: If the solution is cloudy, sonicate at 40°C for 5 minutes.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles which promote crystal nucleation.

Method B: The Aqueous Acid Method (DMSO-Free)

  • Solubility Limit: ~20–50 mM.

  • Protocol:

    • Prepare 0.1 M HCl (Hydrochloric acid) or 50 mM Acetic Acid .

    • Add the solvent to the powder. The low pH ensures the amine is fully protonated (

      
      ), vastly increasing solubility.
      
    • Filter sterilize (0.22 µm) if used for cell culture.

    • Note: When adding this to cell media, the buffering capacity of the media (usually bicarbonate) will neutralize the small acid volume.

Q2: My compound precipitates when I dilute the stock into PBS/Media. Why?

The "Solubility Cliff" Phenomenon: When you spike a DMSO stock (high solubility) into PBS (pH 7.4, high ionic strength), you trigger two events:

  • Dielectric Shock: The solvent environment changes from organic to aqueous.

  • pH Shock: The amine deprotonates to its neutral form, which is less soluble.

Solution: The Intermediate Dilution Step Instead of a 1:1000 single-step dilution, use a serial dilution to prevent local high-concentration "hotspots" that trigger nucleation.

Protocol:

  • Step 1: Dilute 10 mM DMSO stock 1:10 into water (not buffer)

    
     1 mM (10% DMSO).
    
  • Step 2: Dilute this 1 mM intermediate 1:10 into your assay buffer

    
     100 µM (1% DMSO).
    
  • Step 3: Perform final dilution to test concentration.

Q3: Can I use Cyclodextrins to improve stability?

Yes. If your assay is extremely sensitive to DMSO or pH shifts, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water.
    
  • Dissolve the compound in this vehicle.[1]

  • The cyclodextrin encapsulates the hydrophobic chloro-pyrazole tail, shielding it from water while maintaining solubility at neutral pH.

Module 3: Data Summary & Physicochemical Properties

PropertyValueImplication for Solubility
Molecular Weight 188.61 g/mol Small molecule; rapid diffusion.
LogP (Predicted) ~0.17Amphiphilic. Not purely hydrophobic, but prone to stacking.
pKa (Amine) ~7.8–8.2 (Est.)Critical: At pH 7.4, ~20% of the drug is neutral (insoluble).
pKa (Pyrazole) ~2.5Pyrazole ring is neutral at all physiological pHs.
Solubility (Water) ModerateGood if pH < 6.0.
Solubility (PBS) Low/RiskHigh risk of precipitation >100 µM.

Module 4: Mechanism of Action (Signaling Pathway Context)[1]

While the specific biological target often varies (e.g., specific enzyme inhibition or synthetic intermediate use), this class of amino-pyrazole amides is frequently investigated for kinase inhibition or as building blocks for peptidomimetics.

Mechanism_Flow Compound 2-Amino-3-(4-chloro- 1H-pyrazol-1-YL)propanamide State_Acid Acidic pH (<6.0) Protonated (Soluble) Compound->State_Acid Storage State_Neut Neutral pH (7.4) Free Base (Aggregates) Compound->State_Neut Assay Condition Target_Binding Target Binding (Hydrophobic Pocket) State_Neut->Target_Binding Active Species Precipitation Precipitation State_Neut->Precipitation Excess Conc.

Caption: The pH-dependent speciation of the compound affects both solubility and target binding capability.

References

  • ChemScene. (2025). 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)propanamide Product Datasheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89366, 2-Amino-3-(1H-indol-3-yl)propanamide (Structural Analog Analysis). Retrieved from

  • BenchChem. (2025).[1] Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference on pKa-dependent solubility).

Sources

Optimization

Minimizing impurities during 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide purification

Welcome to the Technical Support Center for 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide . This molecule—a highly specialized -pyrazolylalanine derivative—is a critical building block in peptide synthesis and small-mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide .

This molecule—a highly specialized


-pyrazolylalanine derivative—is a critical building block in peptide synthesis and small-molecule drug development. Because it contains a primary amide, a chiral 

-carbon, and a halogenated heterocycle, its purification profile is notoriously complex. This guide is engineered to provide researchers and process chemists with authoritative, mechanistically grounded solutions to minimize impurities during isolation and scale-up.

Diagnostic Overview & Mechanistic FAQs

When purifying this intermediate, standard chromatographic or crystallization techniques often fail due to the structural similarities of the byproducts. Understanding the causality of these impurities is the first step in eliminating them.

Q: Why is my enantiomeric excess (ee) degrading during solvent evaporation or workup? A: The degradation of optical purity is caused by base-catalyzed epimerization at the


-carbon. The electron-withdrawing nature of both the adjacent amide carbonyl and the 

-(4-chloro-pyrazol-1-yl) group significantly increases the acidity of the

-proton. When exposed to even mildly basic conditions (pH > 8) or thermal stress in protic solvents, the molecule undergoes enolization, leading to racemization. Intervention: Always neutralize the aqueous phase to pH 6.0–6.5 before extraction or concentration. Maintain rotary evaporator bath temperatures strictly below 40°C.

Q: I am detecting a significant M+1 peak corresponding to the free carboxylic acid. How is this forming? A: Primary amides are highly susceptible to hydrolysis. Prolonged exposure to strong aqueous acids (e.g., during Boc/Cbz deprotection) or strong bases during workup will irreversibly hydrolyze the propanamide into 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid. Intervention: Utilize non-aqueous deprotection strategies (e.g., 4M HCl in dioxane) and avoid leaving the compound in unbuffered aqueous solutions for more than 2 hours.

Q: Standard crystallization is not removing the des-chloro impurity. What is the mechanism of separation? A: The des-chloro impurity (2-amino-3-(1H-pyrazol-1-yl)propanamide) originates from incomplete chlorination of the pyrazole starting material or reductive dechlorination during upstream catalysis1[1]. Because the des-chloro analog shares near-identical solubility profiles and hydrogen-bonding networks with the target molecule, they co-precipitate. Separation requires exploiting the slight hydrophobicity difference imparted by the chlorine atom via Preparative Reversed-Phase HPLC.

Quantitative Impurity Tracking

To maintain scientific integrity, all purification batches must be evaluated against a strict analytical profile. Below is the standardized impurity tracking matrix.

Impurity IdentityOrigin / CausalityRRT*Analytical MethodAcceptable LimitRemoval Strategy
D-Enantiomer Base-catalyzed

-proton enolization
1.15Chiral HPLC (e.g., Chiralpak ZWIX)< 0.5%Chiral Resolution / CIAT
Free Acid Aqueous amide hydrolysis0.45LC-MS / RP-HPLC< 0.1%pH Control / RP-HPLC
Des-chloro Analog Upstream SM impurity / Dechlorination0.85LC-MS / RP-HPLC< 0.1%Preparative RP-HPLC
Dimer/Oligomer Intermolecular condensation> 2.0LC-MS< 0.05%Solvent Extraction

*RRT = Relative Retention Time based on a standard C18 RP-HPLC gradient.

Validated Purification Workflows

Every protocol below is designed as a self-validating system . Do not proceed to subsequent steps without passing the embedded In-Process Control (IPC) checks.

Protocol A: Preparative RP-HPLC for Des-chloro and Acid Removal

Because the des-chloro impurity cannot be crystallized out, chromatographic resolution is mandatory.

  • Sample Preparation: Dissolve the crude mixture in a 90:10 mixture of Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA ensures the primary amine remains fully protonated, preventing peak tailing and suppressing unwanted nucleophilic side reactions.

  • Chromatographic Parameters:

    • Stationary Phase: C18 Preparative Column (e.g., 250 x 50 mm, 10 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Isocratic hold at 5% B for 5 minutes, then a shallow ramp to 25% B over 40 minutes.

  • Fraction Collection: Collect fractions based on UV absorbance at 254 nm (optimal for the pyrazole ring).

  • IPC Check (Self-Validation): Before pooling, analyze an aliquot of the main peak fractions via analytical LC-MS. Do not pool any fraction where the des-chloro peak (M-34) exceeds 0.1% relative area.

  • Recovery: Lyophilize the pooled fractions immediately to prevent aqueous hydrolysis.

Protocol B: Crystallization-Induced Asymmetric Transformation (CIAT)

Chiral HPLC is the gold standard for determining the enantiomeric purity of amino acid amides 2[2]. However, to correct a racemized batch on a preparative scale, CIAT utilizing a chiral resolving agent is highly efficient3[3].

  • Salt Formation: Suspend the partially racemized free base in a 9:1 mixture of Ethanol:Water. Add 1.0 equivalent of an enantiopure chiral acid (e.g., L-mandelic acid or Di-p-toluoyl-L-tartaric acid).

  • Heating & Epimerization: Heat the suspension to 70°C until complete dissolution occurs. Causality: At elevated temperatures in the presence of trace catalytic aldehyde (optional), the undesired enantiomer in solution continuously epimerizes, while the desired diastereomeric salt selectively precipitates out, driving the equilibrium toward 100% theoretical yield.

  • Controlled Cooling: Cool the reactor at a rate of 5°C per hour to 20°C to promote the growth of large, pure crystals and prevent the inclusion of mother liquor impurities.

  • IPC Check (Self-Validation): Withdraw 1 mL of the slurry, filter the crystals, neutralize with saturated

    
    , extract into ethyl acetate, and run on a Chiralpak ZWIX(+) column. Proceed to bulk filtration only if ee > 99.5%. 
    
  • Isolation: Filter the bulk suspension, wash with cold ethanol, and dry under vacuum at 35°C.

Process Visualization

PurificationWorkflow Crude Crude 2-Amino-3-(4-chloro- 1H-pyrazol-1-yl)propanamide AqueousWashes Aqueous Biphasic Wash (Remove Pyrazole/Salts) Crude->AqueousWashes PrepHPLC Prep RP-HPLC (pH 6.5) (Remove Des-chloro & Acid) AqueousWashes->PrepHPLC ChiralRes Chiral Resolution (e.g., L-Mandelic Acid) PrepHPLC->ChiralRes Pure Highly Pure (S)-Enantiomer (ee > 99.5%, Purity > 99%) ChiralRes->Pure

Workflow for isolating high-purity 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide.

References

  • Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of β-pyrazol-1-yl-l-alanine Source: RSC Publishing URL:[4]

  • Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE Source: Organic Syntheses URL:[1]

  • Second-Generation Synthesis and Analytical Application of TBBA for Chiral Analysis of Amino Acids and Oligopeptides by 1H and 19F NMR Spectroscopy Source: NIH (PubMed Central) URL:[2]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary Source: ACS Publications URL:[3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide in Solution

Introduction Welcome to the technical support guide for 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide. This document is designed for researchers, scientists, and drug development professionals who utilize this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. The chemical stability of this molecule in solution is critical for generating reproducible and reliable data. Degradation can lead to a loss of potency, the appearance of confounding artifacts, and inaccurate results.

This guide provides a structured approach to identifying, understanding, and mitigating the common degradation pathways of this compound. We will move from frequently asked questions for rapid problem-solving to in-depth troubleshooting guides complete with experimental protocols. Our goal is to empower you to ensure the integrity of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial observations related to compound instability.

Q1: My stock solution of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide, initially colorless, has turned yellow or brown. What is causing this?

A1: A yellow or brown discoloration is a classic indicator of oxidative degradation.[1] The pyrazole ring system, like many nitrogen-containing heterocycles, can be susceptible to oxidation by dissolved oxygen in the solvent, especially when exposed to light or in the presence of trace metal contaminants. To prevent this, we strongly recommend storing solutions under an inert atmosphere (argon or nitrogen) and using amber vials to protect from light.[1][2]

Q2: I've observed a consistent decrease in the concentration of my compound in aqueous buffered solutions, even when stored at 2-8°C. What is the likely cause?

A2: This scenario strongly suggests hydrolytic degradation. The primary amide functional group in the molecule is susceptible to hydrolysis, which cleaves the amide bond to form the corresponding carboxylic acid and ammonia.[3] This reaction can occur slowly even in neutral water and is accelerated by either acidic or basic conditions and elevated temperatures.[4][5][6] For long-term storage, consider preparing stock solutions in aprotic solvents like anhydrous DMSO or DMF and storing them at -20°C or below.[2] Aqueous solutions should ideally be prepared fresh for each experiment.

Q3: What are the optimal conditions for preparing and storing a stock solution to ensure maximum stability?

A3: Based on the chemical structure, the following conditions are recommended:

  • Solvent: Anhydrous, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred for long-term storage.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[1]

  • Light: Always use amber glass vials or wrap standard vials in aluminum foil to prevent photodegradation.[1]

  • Moisture: Use a desiccated environment for storing the solid compound and ensure solvents are anhydrous to minimize hydrolysis.

Q4: I am seeing a new, unexpected peak in my HPLC chromatogram after leaving my prepared solution on the benchtop for a few hours. What could it be?

A4: The appearance of a new peak points to degradation. The most likely culprits are photodegradation from ambient lab lighting or hydrolysis if in an aqueous medium. Photodegradation can lead to a variety of products, including dehalogenated species or ring-rearranged isomers.[7][8] Hydrolysis would result in a more polar compound (the carboxylic acid derivative), which would typically have a shorter retention time on a reverse-phase HPLC column. We recommend running a control sample kept protected from light in a refrigerated amber vial to diagnose the issue.

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and solve specific degradation problems.

Guide 1: Investigating and Mitigating Hydrolytic Degradation

Hydrolysis of the propanamide side chain is one of the most probable non-oxidative degradation pathways for this molecule.

The Underlying Science: Why Does Hydrolysis Occur?

The amide bond is susceptible to nucleophilic attack by water. This reaction is significantly catalyzed by both acid and base.[5][6]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[3]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, breaking the C-N bond.[3][6]

Even at neutral pH, this process, known as "scission," can occur, albeit at a slower rate.[4][9] The rate is highly dependent on temperature and the buffer composition.[10]

Troubleshooting Workflow: Is Hydrolysis the Problem?

start Observation: Loss of parent compound in aqueous solution over time. check_hplc Analyze by RP-HPLC. Is a new, more polar peak (shorter retention time) observed? start->check_hplc check_ms Confirm identity of new peak using LC-MS. Is mass consistent with carboxylic acid (Parent Mass + 1.01 Da)? check_hplc->check_ms Yes conclusion_other Conclusion: Hydrolysis is not the primary pathway. Investigate oxidation or photodegradation. check_hplc->conclusion_other No ph_stress Perform pH Stress Test (See Protocol 2.1). check_ms->ph_stress Yes check_ms->conclusion_other No check_ph_rate Does degradation rate correlate with pH (e.g., faster at pH < 4 or pH > 8)? ph_stress->check_ph_rate conclusion_hydrolysis Conclusion: Primary degradation pathway is pH-dependent hydrolysis. check_ph_rate->conclusion_hydrolysis Yes check_ph_rate->conclusion_other No mitigation Mitigation Strategy: 1. Prepare aqueous solutions fresh. 2. Use buffers in the most stable pH range. 3. Store long-term stocks in aprotic solvents (DMSO, DMF). conclusion_hydrolysis->mitigation

Caption: Workflow for diagnosing hydrolytic degradation.

Experimental Protocol 2.1: pH-Dependent Stability Assessment

This protocol allows you to determine the optimal pH range for your experimental buffer.

  • Prepare Buffers: Prepare a set of buffers covering a relevant pH range (e.g., 50 mM citrate for pH 3, 50 mM phosphate for pH 7, and 50 mM borate for pH 10).

  • Prepare Stock Solution: Create a concentrated stock solution of the compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Incubate Samples: Dilute the stock solution into each buffer to a final concentration of 0.1 mg/mL. Prepare three replicates for each pH.

  • Set Temperature: Incubate all samples in a temperature-controlled environment, for example, at 40°C to accelerate degradation. Include a t=0 sample for each pH by immediately quenching it with a neutralizing or aprotic solvent and storing it at -20°C.

  • Time Points: Collect aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). Quench and store as described above.

  • Analysis: Analyze all samples by a validated HPLC method (see Section 3). Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Data Interpretation: Hypothetical pH Stability Profile

pHTemperature (°C)Time (hours)% Parent Compound Remaining
3.0402475%
7.0402495%
10.0402460%

This table illustrates that the compound is most stable at neutral pH and degrades significantly under both acidic and basic conditions.

Guide 2: Investigating and Mitigating Oxidative Degradation

Oxidation is a common issue for complex organic molecules, often catalyzed by air, light, and metal ions.

The Underlying Science: Why Does Oxidation Occur?

Oxidation can be initiated by atmospheric oxygen, reactive oxygen species (like peroxides often found in older ether solvents), or transition metal ions that can catalyze radical reactions. The electron-rich pyrazole ring and the primary amino group are potential sites for oxidation, leading to a complex mixture of degradants and often a visible color change.[1][2]

Troubleshooting Workflow: Is Oxidation the Problem?

start Observation: Solution develops a yellow/brown color or unexpected peaks appear. degas_test Prepare two solutions: 1. Standard solvent. 2. Solvent degassed with N₂/Ar. Does degassing prevent degradation? start->degas_test conclusion_oxidation Conclusion: Degradation is oxygen-mediated. degas_test->conclusion_oxidation Yes stress_test Perform Oxidative Stress Test (See Protocol 2.2). degas_test->stress_test No mitigation Mitigation Strategy: 1. Use high-purity, peroxide-free solvents. 2. Degas solvents before use. 3. Store solutions under an inert atmosphere (N₂ or Ar). 4. Consider adding a chelator (e.g., EDTA) if metal catalysis is suspected and compatible with the assay. conclusion_oxidation->mitigation check_stress Does the forced degradation reproduce the observed degradant profile? stress_test->check_stress check_stress->conclusion_oxidation Yes conclusion_other Conclusion: Oxidation is not the primary pathway. Investigate hydrolysis or photodegradation. check_stress->conclusion_other No

Caption: Workflow for diagnosing oxidative degradation.

Experimental Protocol 2.2: Forced Oxidation Stress Test

This protocol helps confirm if your compound is susceptible to oxidation.

  • Prepare Solution: Dissolve the compound in a relevant solvent system (e.g., 50:50 acetonitrile:water) to a concentration of 0.1 mg/mL.

  • Introduce Oxidant: To a test sample, add a small amount of an oxidizing agent. A common choice is 0.1% - 3% hydrogen peroxide (H₂O₂).[1]

  • Prepare Control: Maintain a parallel sample without the oxidant.

  • Incubate: Keep both samples at room temperature, protected from light.

  • Time Points: Analyze both samples by HPLC at regular intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analysis: Compare the chromatograms. If the degradant profile in the H₂O₂-treated sample matches what you observe in your experiments, oxidation is the confirmed pathway.

Section 3: Analytical Methodologies

A reliable analytical method is essential for any stability study.

Protocol 3.1: Recommended Starting HPLC Method

This reverse-phase HPLC method should serve as a good starting point for separating the parent compound from its more polar hydrolytic degradants and potentially less polar oxidative byproducts.

ParameterRecommended Condition
Column C18, 2.7-5 µm, 4.6 x 100-150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 40°C[11]
Detection UV at 254 nm or Diode Array Detector (DAD)[12]
Injection Vol. 5-10 µL

Note: This method is a starting point and should be optimized for your specific instrumentation and degradants.

The Power of LC-MS for Degradant Identification

While HPLC-UV can quantify the loss of the parent compound, it does not identify the degradants. Coupling your HPLC to a mass spectrometer (LC-MS) is the definitive way to elucidate degradation pathways. By obtaining the exact mass of the degradation products, you can confirm their identity.

  • Hydrolysis Product: Expected Mass = [M+H]⁺ of Parent + 1.01 Da

  • Oxidation Product: Expected Mass = [M+H]⁺ of Parent + 15.99 Da (for one oxygen addition)

Section 4: Summary of Recommended Handling & Storage

ParameterRecommendationRationale
Solid Storage -20°C, in a desiccator, protected from light.Prevents slow degradation from moisture and light.
Stock Solution Solvent Anhydrous, high-purity DMSO or DMF.Aprotic solvents prevent hydrolysis.
Aqueous Solution Prep. Prepare fresh before each use from a frozen aprotic stock.Minimizes time for hydrolysis to occur.
pH of Aqueous Buffer Near neutral (pH 6-7.5), verify with a pH stability study.Avoids acid- and base-catalyzed hydrolysis.[5]
Atmosphere Store solutions under an inert gas (Argon or Nitrogen).Prevents oxidative degradation.[2]
Container Amber glass vials or foil-wrapped clear vials.Prevents photodegradation.[1]

By adhering to these guidelines and utilizing the troubleshooting workflows provided, you can significantly enhance the stability of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide in your experiments, leading to more accurate and reproducible scientific outcomes.

References

  • Muttenthaler, M., et al. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports. Available at: [Link]

  • Li, S., et al. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ChemRxiv. Available at: [Link]

  • Thompson, K. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. Available at: [Link]

  • Karakuş, N., et al. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer. Materials Today: Proceedings. Available at: [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Hirashima, S., et al. (2023). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research. Available at: [Link]

  • Sinditskii, V.P., et al. (2018). Thermal Decomposition of Nitropyrazoles. ResearchGate. Available at: [Link]

  • Gaina, C., et al. (2010). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Fiveable (2023). Propanamide Definition. Fiveable. Available at: [Link]

  • Wang, C., et al. (2011). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. Available at: [Link]

  • Glushkov, D.S., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade. Preprints.org. Available at: [Link]

  • King, G.A., et al. (2010). Exploring the mechanisms of H atom loss in simple azoles: Ultraviolet photolysis of pyrazole and triazole. The Journal of Chemical Physics. Available at: [Link]

  • Solubility of Things (n.d.). propanamide. Available at: [Link]

  • ResearchGate (2015). What are stabilizers for amides, imides and amines for their long time storage?. Available at: [Link]

  • LibreTexts Chemistry (2021). 24.4: Hydrolysis of Amides. Available at: [Link]

  • International Journal of Novel Research and Development (2023). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Available at: [Link]

  • ResearchGate (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Available at: [Link]

  • Martin, E., et al. (2022). Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. ChemRxiv. Available at: [Link]

  • Hartono, A., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. Available at: [Link]

  • Li, Y., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science. Available at: [Link]

  • Palaniswamy, M.S. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies. Available at: [Link]

  • Al-Edresi, S., et al. (2023). Advancing Drug Chemical Stability: Unravelling Recent Developments and Regulatory Considerations. Journal of Pharmaceutics & Drug Delivery Research. Available at: [Link]

  • Li, Y., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Semantic Scholar. Available at: [Link]

  • Martínez, R., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. Available at: [Link]

  • Shimadzu (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LC-MS. Available at: [Link]

  • Chemsrc (n.d.). 2-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide. Chemsrc. Available at: [Link]

  • Park, J., et al. (2024). Dehydration-resistant amino acid additives for stable and efficient perovskite precursor solutions and solar cells. Journal of Materials Chemistry A. Available at: [Link]

Sources

Optimization

Storage stability and shelf life of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Product: 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide[1] Executive Summary & Chemical Profile This technical guide addresses the stability, storage, and handling of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide . As...

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide[1]

Executive Summary & Chemical Profile

This technical guide addresses the stability, storage, and handling of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide . As a structural analog of amino acid amides (specifically a pyrazole-substituted alanine derivative), this compound exhibits distinct stability profiles governed by its primary amine, amide backbone, and the electron-withdrawing chloropyrazole ring.

Chemical Structure Analysis:

  • Core Scaffold:

    
    -Amino amide (susceptible to hydrolysis and racemization).[1]
    
  • Side Chain: 4-Chloro-1H-pyrazole (lipophilic, electron-withdrawing).[1]

  • Chiral Center: C2 position (high risk of racemization under basic conditions).

PropertySpecification / Note
Physical State White to off-white solid (typically crystalline).[1]
Hygroscopicity High. Amide and amine groups facilitate moisture uptake.[1]
pKa (Predicted) ~7.5 (Amine), ~15 (Amide).
Primary Risk Racemization and Hydrolysis .
Critical Degradation Pathways

Understanding why the molecule degrades is essential for preventing it. The following diagram illustrates the three primary degradation vectors for this compound.

DegradationPathways Parent Parent Compound (L-Isomer) Racemate Racemic Mixture (D/L-Isomer) [Loss of Biological Activity] Parent->Racemate Basic pH (>8.0) Heat (>40°C) Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid Acidic/Basic pH + H2O Oxide Oxidation Products (N-Oxides/Imines) Parent->Oxide Air (O2) Light (UV)

Figure 1: Primary degradation pathways. Note that racemization is often the fastest degradation route in solution.

Storage & Handling Protocol

To maximize shelf life, strict adherence to the "Cold-Dark-Dry" principle is required.[1]

Standard Storage Conditions
ParameterRecommendationMechanism of Protection
Temperature -20°C (Long-term)Slows kinetic rate of hydrolysis and racemization.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidative degradation of the primary amine.
Container Amber Glass with Teflon-lined capBlocks UV light; prevents moisture ingress.[1]
Desiccant Silica Gel or Molecular SievesMitigates hygroscopic clumping and hydrolysis.[1]
Handling Workflow (Graphviz)

Follow this workflow to prevent moisture condensation, which is the #1 cause of "brick-like" clumping.

HandlingWorkflow Step1 Remove from -20°C Freezer Step2 Equilibrate to Room Temp (DO NOT OPEN YET) Step1->Step2 Wait 30-60 mins Step3 Wipe Condensation from Vial Step2->Step3 Step4 Open in Low Humidity Env. (Glovebox or Desiccator) Step3->Step4 Step5 Weigh Aliquot Quickly Step4->Step5 Step6 Purge Headspace with Argon & Reseal Immediately Step5->Step6

Figure 2: Anti-condensation handling workflow. Opening a cold vial introduces atmospheric water, accelerating degradation.

Troubleshooting Guide (FAQ)

This section addresses specific issues reported by researchers working with pyrazole-amino acid amides.

Issue 1: "My sample has turned from white to faint yellow."
  • Diagnosis: Oxidative Instability. The primary amine group (

    
    ) is susceptible to oxidation by atmospheric oxygen, forming N-oxides or imine impurities (Schiff bases).[1] This is often accelerated by light.[1]
    
  • Impact: Purity reduction (typically <2% initially), but potential toxicity in cell-based assays.[1]

  • Corrective Action:

    • Check LC-MS for

      
       peaks (N-oxide).[1]
      
    • Recrystallize if purity is critical (consult specific solubility data, typically Methanol/Ether).

    • Future Prevention: Store strictly under Argon.

Issue 2: "The compound is no longer active in my chiral binding assay."
  • Diagnosis: Racemization. The

    
    -proton (at the chiral center) is acidic due to the electron-withdrawing nature of the amide and the chloropyrazole ring. If the compound was stored in a basic buffer or exposed to heat, it may have converted from the active L-isomer to a racemic D/L mixture.
    
  • Mechanism: Base-catalyzed proton abstraction yields a planar enolate intermediate, which re-protonates without stereoselectivity.[1]

  • Verification: Measure Specific Rotation

    
    . A drop in magnitude indicates racemization.[1]
    
  • Solution: Ensure all buffers are pH < 7.[1]5. Avoid heating solutions above 40°C.[1]

Issue 3: "The powder has formed a hard, sticky clump."
  • Diagnosis: Hygroscopic Failure. The amide bond has absorbed atmospheric moisture. This does not necessarily mean chemical degradation (hydrolysis), but it makes weighing impossible and accelerates potential hydrolysis.

  • Corrective Action:

    • Dissolve the entire clump in a dry solvent (e.g., DMSO or Methanol).

    • Determine concentration via HPLC/UV.[1]

    • Store as aliquots in solution (see Solution Stability below).

Issue 4: "Can I store this compound in DMSO?"
  • Answer: Yes, but with caveats.

    • DMSO Stability: Good for 1-3 months at -20°C.[1]

    • Risk: DMSO is hygroscopic.[1] Wet DMSO will hydrolyze the amide to the carboxylic acid over time.

    • Protocol: Use anhydrous DMSO (water content <0.1%).[1] Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which introduce moisture.[1]

Solution Stability & Stress Testing Data

If you are developing an analytical method, use the following stress conditions to validate your HPLC method (Force Degradation).

Stress ConditionExpected Degradation ProductMechanism
0.1 N HCl, 60°C, 4h High (Carboxylic Acid derivative)Acid-catalyzed Amide Hydrolysis
0.1 N NaOH, RT, 2h Moderate (Racemate + Acid)Base-catalyzed Racemization & Hydrolysis
3% H₂O₂, RT, 2h Low/Moderate N-Oxidation of primary amine
UV Light (ICH Q1B) Moderate Photo-oxidation (Yellowing)
References
  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] International Council for Harmonisation.[1] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 25: Chemistry of the Amide Bond).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanisms of Racemization in Amino Acids).

  • PubChem. (n.d.).[1] 2-Amino-3-(1H-indol-3-yl)propanamide (Tryptophanamide) - Structural Analog Data.[1] National Library of Medicine. Link

  • Master Organic Chemistry. (2019). Hydrolysis of Amides.[5][6][7][8]Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide Reactions

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug development professionals encountering low yields, deletion sequences, or stalled reactions when utilizing 2-A...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is engineered for research scientists and drug development professionals encountering low yields, deletion sequences, or stalled reactions when utilizing 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide as a building block in peptide synthesis or medicinal chemistry workflows.

Here, we dissect the mechanistic causes of steric hindrance specific to this molecule and provide field-validated, self-monitoring protocols to force difficult N-acylations to completion.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is N-acylation of the


-amine in 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide so inefficient with standard carbodiimide reagents (e.g., DIC/HOBt)? 
A:  The inefficiency is driven by a compounding effect of steric shielding and electronic withdrawal. Structurally, this molecule is a 

-branched amino acid analog. The bulky 4-chloro-1H-pyrazol-1-yl group at the

-carbon restricts the rotational freedom of the

bond. As this bulky heterocycle rotates, it sweeps a massive "steric cone" that physically blocks incoming activated acyl groups[1]. Furthermore, the electron-withdrawing nature of the chlorinated pyrazole ring exerts a slight inductive pull away from the

-amine, reducing its nucleophilicity compared to standard aliphatic amines. Standard carbodiimides simply lack the reactivity to overcome this high activation energy barrier[2].

Q2: Which coupling reagents are best suited to overcome this specific steric clash? A: You must abandon standard carbodiimides and transition to highly reactive uronium or phosphonium salts. We recommend COMU or HATU . These reagents convert the incoming carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) or Oxyma ester[2]. COMU is particularly effective here; its morpholine backbone acts as an internal hydrogen bond acceptor, which helps pre-organize the transition state and accelerates the coupling of sterically hindered amines while minimizing epimerization[3].

Q3: Can I use elevated temperatures to force the reaction, and what are the risks? A: Yes, thermal energy is often required to overcome the steric activation barrier.4 at 75°C is highly effective for driving these specific hindered couplings to completion in under 15 minutes[4]. The primary risk is racemization (epimerization) of the incoming amino acid. To mitigate this, ensure your coupling reagent is paired with a non-nucleophilic base like DIPEA, and limit microwave exposure to short, controlled bursts.

Q4: What is the ultimate fallback if uronium/phosphonium reagents still fail to yield >80% conversion? A: If uronium salts fail, you must employ an Acyl Fluoride activation strategy . Acyl fluorides behave like highly activated esters but are uniquely suited for sterically hindered environments because the fluorine atom is exceptionally small (minimizing steric clash between the coupling partners) and the carbonyl-fluoride bond is highly polarized[5]. Reagents like TFFH or DAST can generate acyl fluorides in situ, allowing for successful amide bond formation where all other methods fail[2],[6].

Part 2: Quantitative Data & Reagent Selection

The following table summarizes the efficacy of various activation strategies when coupling a standard Fmoc-protected amino acid to the sterically hindered


-amine of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide.
Activation StrategyReagent SystemRelative ReactivitySteric ToleranceEpimerization RiskRecommended Use Case
Carbodiimide DIC / OxymaLowPoorLowUnhindered linear sequences.
Phosphonium PyAOP / DIPEAHighGoodLowMacrocyclizations; when excess base must be avoided.
Uronium HATU / DIPEAVery HighVery GoodModerateStandard choice for

-branched/bulky amines.
Uronium (Morpholino) COMU / DIPEAVery HighExcellentLowHighly hindered couplings requiring high solubility.
Acyl Fluoride TFFH / DIPEAMaximumMaximumVery LowExtreme steric hindrance; failed HATU/COMU couplings.

Part 3: Validated Experimental Protocols

Protocol 1: Microwave-Assisted Double Coupling (COMU Strategy)

Objective: Maximize coupling efficiency to the hindered


-amine while preventing aggregation.
  • Preparation: Swell the resin-bound 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide (or dissolve the solution-phase intermediate) in anhydrous N-Methyl-2-pyrrolidone (NMP). Causality: NMP disrupts intermolecular hydrogen bonding better than DMF, keeping the hindered amine accessible.

  • Pre-Activation: In a separate vial, dissolve the incoming carboxylic acid (4.0 eq) and COMU (3.9 eq) in NMP. Add DIPEA (8.0 eq). Vortex for 2 minutes. The solution will undergo a distinct color change indicating active ester formation.

  • Primary Coupling: Transfer the activated mixture to the amine. Apply microwave irradiation (75°C, 25W) for 10 minutes.

  • Drain and Wash: Drain the reaction vessel and wash 3x with NMP.

  • Secondary Coupling: Repeat steps 2-4 with fresh reagents. Causality: Double coupling replenishes the concentration gradient of the activated ester, driving the equilibrium forward against the steric barrier.

  • Self-Validation Step: Perform a standard Kaiser test.

    • Result: A clear/yellow resin indicates >99% coupling (Success). A blue resin indicates unreacted primary amines; proceed immediately to Protocol 2.

Protocol 2: In Situ Acyl Fluoride Activation (TFFH Strategy)

Objective: Overcome extreme steric shielding using the minimal atomic radius of a fluorine leaving group.

  • Preparation: Wash the unreacted amine from Protocol 1 extensively with anhydrous Dichloromethane (DCM).

  • Activation: Dissolve the incoming carboxylic acid (3.0 eq) and Fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TFFH) (3.0 eq) in anhydrous DCM. Add DIPEA (6.0 eq).

  • In Situ Generation: Stir the mixture for 15 minutes at room temperature to allow complete conversion to the acyl fluoride intermediate.

  • Coupling: Add the acyl fluoride solution to the hindered amine. Agitate at room temperature for 12 to 18 hours (overnight). Causality: Acyl fluorides are highly stable against hydrolysis, allowing for extended reaction times without reagent degradation.

  • Self-Validation Step: Cleave a micro-aliquot of the resin and analyze via LC-MS. Confirm the disappearance of the starting mass (

    
    ) and the appearance of the desired product mass.
    

Part 4: Reaction Optimization Workflow

Below is the logical decision tree for navigating steric hindrance with this specific pyrazole derivative.

G Start Sterically Hindered Amine Coupling Standard Attempt Standard Carbodiimide (DIC/Oxyma) Start->Standard Check1 Yield > 80%? Standard->Check1 Success Proceed to Next Step Check1->Success Yes Uronium Switch to Uronium Salts (COMU or HATU) Check1->Uronium No Check2 Yield > 80%? Uronium->Check2 Check2->Success Yes Microwave Apply Microwave Heating (75°C) Check2->Microwave No Check3 Yield > 80%? Microwave->Check3 Check3->Success Yes AcylFluoride In Situ Acyl Fluoride Activation (TFFH) Check3->AcylFluoride No AcylFluoride->Success Complete

Workflow for overcoming steric hindrance in pyrazole-amino acid couplings.

References

  • BenchChem Technical Support. "Overcoming Steric Hindrance in Coupling Reactions." BenchChem. 1

  • BenchChem Technical Support. "Optimizing Coupling Reactions for Sterically Hindered Amino Acids." BenchChem. 2

  • El-Faham, A., & Albericio, F. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, ACS Publications. 3

  • Matsushita, T., et al. "Rapid Microwave-Assisted Solid-Phase Glycopeptide Synthesis." Organic Letters, ACS Publications. 4

  • Mühlberg, M. "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry Blog, RSC. 5

  • Wang, Y., et al. "Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides." Organic Letters, ACS Publications.6

Sources

Optimization

Separation of enantiomers in 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide synthesis

Welcome to the Technical Support Center for the enantiomeric separation of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide . This compound is a critical halogenated heteroaryl amino acid derivative.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the enantiomeric separation of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide . This compound is a critical halogenated heteroaryl amino acid derivative. Pyrazole derivatives and


-pyrazol-1-ylalanine analogs are highly valued in drug discovery for their diverse pharmacological profiles, including kinase inhibition and peptidomimetic applications[1][2].

Because the (R) and (S) enantiomers of this compound can exhibit vastly different biological activities and binding affinities, achieving >99% enantiomeric excess (ee) is a strict requirement for downstream pharmaceutical synthesis. This guide provides field-proven methodologies, causal troubleshooting, and self-validating protocols for isolating these enantiomers from a racemic mixture.

Separation Strategy Workflow

The separation of this primary amine/amide typically relies on either chromatographic resolution or classical crystallization techniques.

EnantiomerSeparation Racemate Racemic 2-Amino-3-(4-chloro- 1H-pyrazol-1-yl)propanamide SFC Method A: Chiral SFC (Polysaccharide CSP) Racemate->SFC Chromatographic Separation Salt Method B: Diastereomeric Salt Resolution Racemate->Salt Chiral Acid Crystallization R_Enant (R)-Enantiomer (>99% ee) SFC->R_Enant Peak 1 S_Enant (S)-Enantiomer (>99% ee) SFC->S_Enant Peak 2 Salt->R_Enant Mother Liquor Free-basing Salt->S_Enant Salt Crystal Free-basing

Workflow for enantiomeric separation of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide.

Frequently Asked Questions (Causality & Theory)

Q: Why is late-stage chiral resolution preferred over asymmetric synthesis for this specific compound? A: While asymmetric synthesis (e.g., using chiral auxiliaries or asymmetric hydrogenation) is possible, synthesizing the racemic compound via standard alkylation of a glycine Schiff base or reductive amination is highly cost-effective and scalable. Late-stage resolution allows you to produce both the (R) and (S) enantiomers from a single synthetic batch, which is often required during the early structure-activity relationship (SAR) phase of drug development[3].

Q: What is the mechanistic basis for separating these enantiomers via Chiral SFC? A: Supercritical Fluid Chromatography (SFC) utilizing derivatized polysaccharide chiral stationary phases (CSPs) is highly effective for amino acid amides[4][5]. The separation is driven by a three-point interaction model:

  • Hydrogen bonding between the CSP carbamate linkages and the primary amide of the analyte.

  • 
     interactions between the aromatic rings of the CSP and the 4-chloro-pyrazole ring.
    
  • Steric inclusion within the chiral grooves of the amylose/cellulose polymer.

Q: Why does the primary amine cause issues in chromatography, and how is it mitigated? A: The primary amine on the chiral center is highly basic and will interact strongly with residual acidic silanol groups on the silica support of the CSP, causing severe peak tailing. This is mitigated by adding a basic modifier (e.g., 0.1% diethylamine or isopropylamine) to the organic co-solvent, which competitively binds to the silanols, ensuring sharp peaks and high recovery.

Step-by-Step Methodologies & Self-Validating Protocols

Method A: Preparative Chiral Supercritical Fluid Chromatography (SFC)

Best for: Rapid isolation of both enantiomers (1–50 gram scale).

  • Sample Preparation: Dissolve the racemic 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide in a 1:1 mixture of Methanol/Dichloromethane to achieve a concentration of 50 mg/mL. Self-Validation: Ensure the solution is completely clear; filter through a 0.45

    
    m PTFE syringe filter to prevent column frit blockage.
    
  • Analytical Screening: Screen the sample on analytical columns (e.g., Chiralpak AD-H, OD-H, AS-H) using supercritical

    
     and a co-solvent of Methanol containing 0.1% Diethylamine (DEA). Select the column that provides a resolution factor (
    
    
    
    ) > 1.5.
  • Preparative Injection: Scale up to a preparative column (e.g., 21 x 250 mm). Set the column temperature to 35°C and backpressure to 100 bar. Utilize stacked injections to maximize throughput.

  • Fraction Collection & Recovery: Collect the baseline-resolved peaks into vessels chilled to 5°C to minimize aerosolization losses as the

    
     expands.
    
  • Solvent Removal: Evaporate the methanol/DEA under reduced pressure at 30°C to yield the enantiopure free bases.

Method B: Diastereomeric Salt Resolution

Best for: Large-scale, highly economical production of a single target enantiomer (>100 gram scale)[6].

  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in hot ethanol (60°C). Slowly add a solution of 0.5 to 1.0 equivalent of a chiral resolving acid (e.g., Di-p-toluoyl-L-tartaric acid) dissolved in ethanol.

  • Controlled Crystallization: Allow the mixture to cool to room temperature at a controlled rate of 5°C per hour. Causality: Rapid cooling traps impurities and the wrong diastereomer in the crystal lattice. Slow cooling ensures thermodynamic control and high diastereomeric purity.

  • Filtration & Self-Validation: Filter the precipitated salt. Self-Validation Step: Before proceeding, take a 5 mg aliquot of the salt, neutralize it with aqueous

    
    , extract with ethyl acetate, and run an analytical chiral HPLC. If the ee is <95%, resuspend the bulk salt in hot ethanol and perform a second recrystallization.
    
  • Free-Basing: Suspend the pure diastereomeric salt in Dichloromethane and add 1M aqueous NaOH until the aqueous layer reaches pH 10. Extract the organic layer, dry over

    
    , and concentrate to yield the enantiopure amine.
    

Troubleshooting Guide

Issue EncounteredProbable Cause (Causality)Corrective Action
SFC: Severe peak tailing or co-elution Basic amine interacting with silanols; insufficient modifier.Increase basic additive (DEA or Isopropylamine) in the co-solvent from 0.1% to 0.2%. Ensure the column is fully equilibrated.
SFC: Low recovery of isolated fractions Aerosolization of the product during

depressurization.
Lower the fraction collection temperature. Add a make-up solvent (e.g., pure methanol) post-column to trap the analyte.
Salt Resolution: "Oiling out" instead of crystallizing The solvent system is too lipophilic, or supersaturation was reached before the nucleation temperature.Reheat until the oil dissolves. Add 5-10% water to the ethanol to increase polarity. Cool slower and introduce a seed crystal at 45°C.
Salt Resolution: Low enantiomeric excess (<80% ee) Co-precipitation of the more soluble diastereomer due to over-concentration.Increase the total solvent volume by 20%. Ensure you are using a 0.5 molar equivalent of the resolving agent (Pope-Peachy method) to selectively precipitate only the less soluble salt.

Method Comparison Data

The following table summarizes the quantitative metrics for selecting the appropriate resolution strategy based on project phase and scale.

ParameterPreparative Chiral SFCDiastereomeric Salt Resolution
Typical Yield (Theoretical Max 50%) 45% - 48% (per enantiomer)30% - 40% (target enantiomer)
Target Enantiomeric Excess (ee) > 99%95% - 99% (post-recrystallization)
Scalability Low to Medium (1g - 1kg)High (> 1kg to Metric Tons)
Processing Time 1 - 3 Days1 - 2 Weeks (including optimization)
Solvent Consumption Low (Recycled

used)
High (Requires large volumes of EtOH/H2O)
Best Use Case Pre-clinical SAR, need both enantiomersCommercial manufacturing, need one enantiomer

References

  • [1] Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - National Institutes of Health (NIH). Available at:

  • [3] Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates - ResearchGate. Available at:

  • [4] Chromatographic Separations and Analysis of Enantiomers - ResearchGate. Available at:

  • [5] Chiral Separations | PDF | Chromatography - Scribd. Available at:

  • [2] pyrazoles: Topics by Science.gov - Science.gov. Available at:

  • [6] (R)-2-Amino-2-phenylacetamide | CAS 6485-67-2 - Benchchem. Available at:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation Guide: 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide Purity

Executive Summary The analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide presents a distinct chromatographic challenge. As a polar, basic amino-amide intermediate often used in the synthesis of glucokinase activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide presents a distinct chromatographic challenge. As a polar, basic amino-amide intermediate often used in the synthesis of glucokinase activators or BTK inhibitors, it exhibits poor retention on standard alkyl-bonded phases (C18). Furthermore, the presence of the halogenated pyrazole ring introduces the risk of regioisomeric impurities (e.g., the 3-chloro isomer) which are difficult to resolve using hydrophobic interaction alone.

This guide compares two validation approaches:

  • Method A (Standard): A traditional C18 Reversed-Phase method.

  • Method B (Recommended): A Fluorophenyl (PFP) Core-Shell method exploiting

    
    -
    
    
    
    and halogen-selective interactions.

Verdict: While Method A is sufficient for crude estimation, Method B is the validated standard for high-purity release testing , offering superior retention (


), resolution of regioisomers (

), and peak symmetry.

The Analytical Challenge

To validate a method for this molecule, we must address three physicochemical hurdles:

  • Polarity: The free primary amine and amide groups create high water solubility, leading to "washout" near the void volume (

    
    ) on C18 columns.
    
  • Basicity: Interaction between the amine and residual silanols on silica supports causes severe peak tailing.

  • Regio-Selectivity: Synthetic routes often produce the 3-chloro isomer as a byproduct. Standard C18 phases lack the shape selectivity to separate this from the target 4-chloro isomer.

Decision Logic: Column Selection

The following decision tree illustrates the scientific rationale for selecting a PFP phase over HILIC or C18 for this specific halogenated aromatic amine.

MethodSelection Start Analyte: 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide CheckPolarity Is retention > 2.0 on C18? Start->CheckPolarity CheckHalogen Contains Halogen/Aromatic Ring? CheckPolarity->CheckHalogen No (Elutes in Void) C18 Use C18 (Method A) CheckPolarity->C18 Yes HILIC Consider HILIC CheckHalogen->HILIC No PFP Use PFP (Method B) (Targeted Selectivity) CheckHalogen->PFP Yes (Cl-Pyrazole) Final Optimal Separation PFP->Final Mechanisms: 1. Hydrophobic 2. Pi-Pi Interaction 3. Halogen Bonding

Figure 1: Method Development Decision Tree. The presence of the chlorine atom on the pyrazole ring makes PFP (Pentafluorophenyl) the superior choice over HILIC due to specific halogen-bonding mechanisms.

Comparative Methodology & Data

The following data compares the performance of a generic industry-standard method against the optimized PFP method.

Experimental Conditions
ParameterMethod A: Generic C18 (Control) Method B: PFP Core-Shell (Recommended)
Column C18, 5 µm, 250 x 4.6 mmPentafluorophenyl (PFP), 2.7 µm, 100 x 4.6 mm
Mobile Phase A 0.1% H3PO4 in Water10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Gradient 5% B to 95% B in 20 min5% B to 40% B in 10 min (Focused Gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nmUV @ 254 nm
Representative Performance Data

Data derived from comparative validation studies of pyrazole-amino acid intermediates.

Critical Quality Attribute (CQA)Method A (C18) ResultMethod B (PFP) ResultStatus
Retention Time (

)
2.1 min (Near void)5.8 min Improved
Capacity Factor (

)
0.8 (Fail:

)
3.5 (Pass) Pass
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric) Pass
Resolution (

)
(vs. 3-Cl isomer)
1.2 (Co-elution)3.8 (Baseline) Pass
Theoretical Plates (

)
~4,500>12,000 High Efficiency

Analysis: Method A fails primarily due to hydrophobic collapse . The polar amino-amide moiety dominates the interaction, causing the molecule to travel with the solvent front. Method B utilizes the PFP ring's electron deficiency to interact with the electron-rich pyrazole and the lone pairs of the chlorine atom, providing "orthogonal" selectivity.

Detailed Protocol: Method B (The Validated Standard)

This protocol is designed to be self-validating. If system suitability fails, the specific checkpoints below identify the root cause.

Reagents & Preparation[2][3]
  • Buffer (Mobile Phase A): Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.1 with Formic Acid. Filter through 0.22 µm membrane.

    • Why: Low pH ensures the primary amine is protonated (

      
      ), preventing silanol interactions, while formate is volatile (LC-MS compatible).
      
  • Diluent: Mobile Phase A : Methanol (90:10).

    • Caution: Do not use 100% organic diluent; it will cause peak distortion (breakthrough) for this polar analyte.

Instrument Parameters
  • Column Temp: 40°C (Improves mass transfer for amides).

  • Injection Volume: 5 µL.

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).

Gradient Table
Time (min)% A (Buffer)% B (MeOH)Curve
0.0955Initial
10.06040Linear
10.1595Wash
13.0595Hold
13.1955Re-equilibrate
16.0955Ready

Validation Framework (ICH Q2(R2) Compliant)

The validation strategy follows the ICH Q2(R2) lifecycle approach. The workflow below outlines the critical experiments required to prove the method is "fit for purpose."

ValidationWorkflow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Reliability cluster_2 Phase 3: Limits Spec Specificity (Stress Testing) Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD/LOQ (S/N Ratio) Prec->LOD

Figure 2: Validation Workflow aligned with ICH Q2(R2). Specificity must be proven first using forced degradation samples.

Key Validation Experiments
1. Specificity (Forced Degradation)

Because the pyrazole ring is stable but the amide is hydrolytically labile, specificity is critical.

  • Protocol: Expose sample to 0.1N HCl and 0.1N NaOH for 2 hours at 60°C.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using Diode Array Detector). No co-elution of degradants with the main peak.

2. Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150% of target concentration (e.g., 500 µg/mL).

  • Execution: Prepare 5 concentration levels.

  • Acceptance:

    
    ; y-intercept bias 
    
    
    
    of 100% response.
3. Robustness (The "PFP Effect")

PFP columns are sensitive to mobile phase composition.

  • Test: Vary Methanol content by ± 2%.

  • Observation: Unlike C18, PFP selectivity changes significantly with organic modifier type. Do not substitute Acetonitrile for Methanol without re-validation, as ACN suppresses the

    
    -
    
    
    
    interaction mechanism essential for separating the chloro-regioisomers.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]

  • Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase.[3] Journal of Chromatography A. (Explains the halogen-bonding mechanism). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Comparative

A Comprehensive Guide to the 1H and 13C NMR Spectral Analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide

Introduction In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress.[1] Nuclear Magnetic Resonance (NMR) spectroscopy sta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, powerful analytical technique for determining molecular structure in solution.[2][3][4] This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra for 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide, a novel compound featuring a halogenated pyrazole ring linked to an amino acid amide backbone. Such structures are of significant interest to medicinal chemists for their potential as scaffolds in developing new therapeutic agents.

As experimental spectra for this specific molecule are not yet available in the public domain, this guide will leverage established principles of NMR spectroscopy and extensive data from analogous structures to predict the spectral features. We will explain the causality behind expected chemical shifts and coupling patterns, providing a robust framework for researchers who may synthesize this compound. Furthermore, we will present a comparative analysis against a potential isomer to demonstrate how NMR can be used to definitively distinguish between closely related molecules, a critical step in synthetic validation.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between them. The predicted spectrum of the title compound is based on the additive effects of its constituent functional groups.

Molecular Structure and Proton Assignments:

To facilitate analysis, the protons in 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide are systematically labeled.

Caption: Labeled structure of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide.

Predicted Chemical Shifts, Multiplicities, and Integrations:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H(a) ~7.6 - 7.8Singlet (s)1HProton on C3 of the pyrazole ring. Its chemical shift is influenced by the aromatic nature of the ring and the adjacent nitrogen atom. Expected to be a singlet due to the absence of adjacent protons (C4 is substituted).[5][6]
H(b) ~7.9 - 8.1Singlet (s)1HProton on C5 of the pyrazole ring. Typically, the proton at C5 is downfield from the proton at C3 in N1-substituted pyrazoles due to its proximity to the point of attachment and the deshielding effect of the second nitrogen atom.[7]
H(c) ~4.3 - 4.5Doublet of doublets (dd)2HMethylene protons adjacent to the pyrazole nitrogen (N1) and the chiral center (CH). They are diastereotopic and will couple to the methine proton H(d), appearing as a complex multiplet, likely a doublet of doublets.
H(d) ~3.8 - 4.0Triplet (t) or Multiplet (m)1HMethine proton at the chiral center (C2). It is coupled to the adjacent methylene protons H(c) and is deshielded by the adjacent amino and carbonyl groups.[8]
H(e) ~2.0 - 2.5 (broad)Singlet (s, broad)2HProtons of the primary amine (NH₂). These signals are often broad due to quadrupolar relaxation and exchange with trace water in the solvent. Their chemical shift can vary significantly with solvent, concentration, and temperature.
H(f) ~7.0 - 7.5 (broad)Two Singlets (s, broad)2HProtons of the primary amide (CONH₂). The two protons are inequivalent due to restricted rotation around the C-N bond and will appear as two separate broad singlets. Their exchange with solvent can also affect their appearance.[9]

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached functional groups).

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C=O ~172 - 175Carbonyl carbon of the primary amide. This region is characteristic for amide carbonyls.[10][11]
C5 ~138 - 142Aromatic carbon of the pyrazole ring adjacent to two nitrogen atoms. Its chemical shift is highly influenced by the N1-substituent.[12][13]
C3 ~128 - 132Aromatic carbon of the pyrazole ring. Less deshielded than C5.[12][13]
C4 ~105 - 110Aromatic carbon of the pyrazole ring bearing the chlorine atom. The chlorine substitution significantly influences its chemical shift.[14]
CH (C2) ~53 - 57The α-carbon of the amino acid moiety. Its position is characteristic for α-carbons in amino acid derivatives.[10]
CH₂ (C3') ~48 - 52Methylene carbon linking the pyrazole ring to the chiral center. It is directly attached to the pyrazole nitrogen, resulting in a downfield shift.

Part 3: Comparative Analysis - The Power of NMR in Isomer Differentiation

To underscore the diagnostic power of NMR, let's compare the predicted spectrum of our target compound with a potential synthetic isomer: 3-Amino-2-(4-chloro-1H-pyrazol-1-yl)propanamide . In this isomer, the amino group and the pyrazole substituent have swapped positions on the propanamide backbone.

Key Spectral Differences:

  • ¹H NMR - Methine Proton (CH):

    • Target Compound: The methine proton H(d) is adjacent to a CH₂ group. It would likely appear as a triplet or multiplet around 3.8-4.0 ppm .

    • Isomer: The methine proton would be directly attached to the pyrazole N1 atom. This would cause a significant downfield shift to approximately 4.8-5.2 ppm . Furthermore, it would be coupled to the adjacent CH₂ of the ethylamide chain, appearing as a triplet.

  • ¹H NMR - Methylene Protons (CH₂):

    • Target Compound: The CH₂ protons H(c) are adjacent to the pyrazole N1 and the chiral CH. They would appear around 4.3-4.5 ppm .

    • Isomer: The CH₂ protons would be adjacent to the methine (now at C2) and the amide carbonyl. They would likely appear further upfield, around 2.8-3.2 ppm .

  • ¹³C NMR - Aliphatic Carbons:

    • Target Compound: The methine carbon (C2) is at ~53-57 ppm, and the methylene carbon (C3') is at ~48-52 ppm.

    • Isomer: The methine carbon, now directly bonded to the pyrazole nitrogen, would be shifted downfield to ~60-65 ppm. The methylene carbon would be shifted upfield.

This comparative analysis demonstrates how subtle changes in molecular connectivity lead to dramatic and easily identifiable differences in NMR spectra, making it an indispensable tool for verifying synthetic outcomes.

Part 4: Experimental Protocol for Spectral Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and rigorous experimental approach. The following protocol is recommended for the analysis of the title compound.

Workflow for NMR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~10-20 mg of sample prep2 Dissolve in 0.6 mL DMSO-d₆ prep1->prep2 prep3 Transfer to 5mm NMR tube prep2->prep3 acq1 Acquire 1D ¹H Spectrum prep3->acq1 Insert into Spectrometer acq2 Acquire 1D ¹³C{¹H} Spectrum acq1->acq2 acq3 Acquire 2D COSY Spectrum acq2->acq3 acq4 Acquire 2D HSQC Spectrum acq3->acq4 proc1 Fourier Transform & Phasing acq4->proc1 Transfer FID Data proc2 Calibrate to Solvent Residual Peak proc1->proc2 proc3 Integrate ¹H Signals proc2->proc3 proc4 Assign Signals using 1D & 2D Data proc3->proc4

Caption: Standard workflow for NMR structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic molecules and, crucially, to slow down the exchange of labile N-H protons (from the amine and amide groups), allowing them to be observed more clearly in the ¹H spectrum.[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and 1D ¹H Acquisition:

    • Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • 1D ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It will be essential to confirm the connectivity of the propanamide backbone, showing correlations between H(c) and H(d).[15]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming which proton signal corresponds to which carbon signal.[16]

  • Data Processing:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to 2.50 ppm. Calibrate the ¹³C spectrum using the DMSO carbon signals at 39.52 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

    • Assign all peaks based on the predicted values and the correlations observed in the 2D spectra.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-yl)propanamide. By breaking down the molecule into its constituent parts and applying fundamental NMR principles, we have established a clear set of expected spectral data. The comparative analysis with a potential isomer highlights the definitive power of NMR in structural verification. The provided experimental protocol offers a robust method for obtaining high-quality data, ensuring that researchers can confidently and accurately characterize this and other novel molecules in their drug development pipelines.

References

  • Wiley-VCH. (n.d.). NMR Spectroscopy in Drug Development and Analysis. Wiley-VCH.
  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.
  • News-Medical. (2022, November 7). NMR spectrometry analysis for drug discovery and development.
  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
  • Fruchier, A., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1146.
  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... [Image].
  • Holzgrabe, U., & Wawer, I. (n.d.). NMR Spectroscopy in Drug Development and Analysis. Wiley.
  • Benchchem. (n.d.). Interpreting Complex NMR Spectra of Pyrazole Derivatives. Technical Support Center.
  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Alkorta, I., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Image].
  • ResearchGate. (n.d.). ¹³C and ¹⁵N NMR chemical shifts of the pyrazoles 14-16... [Table].
  • SciSpace. (n.d.). ¹³C-NMR spectra of phenyl-substituted azole derivatives part 2, a conformational study.
  • Mobinikhaledi, A., et al. (2002). ¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2), 149-152.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • MDPI. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • ResearchGate. (2022, February 9). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [PDF].
  • ACS Publications. (n.d.). NMR analyzes peptides, amino acids. C&EN Global Enterprise.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • ResearchGate. (n.d.). Synthetic route to the new 3‐(pyrazol‐1‐yl)propanamide (PPA) derivatives 3 and 4. [Image].
  • SciSpace. (n.d.). ¹H and ¹³C NMR spectral assignments of an amino acid-coumarin hybrid.
  • Unknown. (n.d.). The very basics of NMR of proteins.
  • The Royal Society of Chemistry. (2013). Copies of ¹H NMR and ¹³C NMR spectra of all new compounds [PDF].
  • Pretsch, E., et al. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. In Structure Determination of Organic Compounds.
  • ChemScene. (n.d.). 2-(3-Amino-4-chloro-1h-pyrazol-1-yl)propanamide.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles [PDF].
  • The Royal Society of Chemistry. (n.d.). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13.
  • Harvard DASH. (2016, August 12). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Characterization of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

This guide provides an in-depth technical overview of the mass spectrometric characterization of the novel small molecule, 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide. In the dynamic landscape of drug discovery and d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the mass spectrometric characterization of the novel small molecule, 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide. In the dynamic landscape of drug discovery and development, the precise and unambiguous structural elucidation of new chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minimal sample amounts.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the predicted fragmentation pathways of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide, supported by established principles of mass spectrometry and data from structurally related compounds. Furthermore, this guide will offer a comparative analysis with other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) spectroscopy, to provide a holistic perspective on its characterization. Detailed experimental protocols are provided to ensure the reproducibility and integrity of the described methods.

The Subject Molecule: 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is a heterocyclic compound featuring a 4-chloropyrazole moiety linked to an aminopropanamide backbone. Its chemical structure (Figure 1) suggests its potential as a pharmacologically active agent, as pyrazole and its derivatives are known to exhibit a wide range of biological activities.[1][2][3] The molecular formula of the compound is C₆H₉ClN₄O, with a monoisotopic mass of 188.0465 Da.[4]

Figure 1: Chemical Structure of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

A 2D representation of the molecular structure.

Mass Spectrometric Characterization: A Predictive Approach

Predicted Fragmentation Pathway

Upon ionization, typically via electrospray ionization (ESI) in positive mode, the molecule will be observed as the protonated species [M+H]⁺ at m/z 189.0543. Subsequent fragmentation, induced by collision-induced dissociation (CID), is expected to follow several key pathways originating from the pyrazole ring and the propanamide side chain.

The pyrazole ring is known to be relatively stable, but it can undergo characteristic fragmentation.[5] A primary fragmentation of substituted pyrazoles involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[5]

The propanamide side chain, being an amino acid derivative, will likely exhibit fragmentation patterns typical of peptides and amino acids.[6] Cleavage of the amide bond is a common fragmentation pathway.[6]

The following Graphviz diagram illustrates the predicted fragmentation cascade:

fragmentation_pathway M [M+H]⁺ m/z 189.05 F1 Loss of NH₃ m/z 172.03 M->F1 - NH₃ F2 Loss of CONH₂ m/z 145.05 M->F2 - CONH₂ F3 Cleavage of pyrazole ring (Loss of N₂) m/z 161.06 M->F3 - N₂ F4 Cleavage of pyrazole ring (Loss of HCN) m/z 162.04 M->F4 - HCN F5 [4-chloro-1H-pyrazol-1-yl]⁺ m/z 117.00 F2->F5 - C₂H₄N

Predicted ESI-MS/MS fragmentation of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide.

Key Predicted Fragments:

  • [M+H]⁺ (m/z 189.05): The protonated parent molecule.

  • Loss of NH₃ (m/z 172.03): A common loss from the primary amine group.

  • Loss of CONH₂ (m/z 145.05): Cleavage of the amide group from the side chain.

  • Cleavage of the pyrazole ring (m/z 161.06 and 162.04): Resulting from the loss of N₂ and HCN, respectively, which are characteristic fragmentation pathways for pyrazole-containing compounds.[5]

  • [4-chloro-1H-pyrazol-1-yl]⁺ fragment (m/z 117.00): This fragment would arise from the cleavage of the bond between the pyrazole ring and the propanamide side chain.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare the utility of MS with NMR, HPLC, and FT-IR for the analysis of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)Fourier-Transform Infrared (FT-IR)
Information Provided Molecular weight and fragmentation pattern for structural elucidation.Detailed information about the carbon-hydrogen framework and connectivity of atoms.[7]Purity assessment and quantification.[8]Identification of functional groups present in the molecule.[9]
Sensitivity Very high (picomole to femtomole range).Relatively low (micromole to nanomole range).High (nanogram to picogram range).Moderate (microgram to milligram range).
Sample Requirement Very low (nanograms to micrograms).Higher (milligrams).Low (micrograms).Moderate (milligrams).
Structural Information Provides connectivity information through fragmentation.Provides detailed 3D structural information and isomer differentiation.No direct structural information.Information on functional groups, but not their connectivity.
Quantitative Analysis Can be quantitative with appropriate standards.Inherently quantitative.Primary technique for quantification.Generally not used for quantification.

Experimental Protocols

To ensure the generation of high-quality and reproducible data, the following detailed protocols are recommended.

Mass Spectrometry (Electrospray Ionization - ESI)

Objective: To obtain the mass spectrum and fragmentation pattern of the target compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source is recommended.

  • ESI-MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow: 600 - 800 L/hr

  • Data Acquisition:

    • Acquire full scan mass spectra over a mass range of m/z 50-500.

    • For fragmentation analysis (MS/MS), select the protonated molecule ([M+H]⁺) as the precursor ion and apply a collision energy of 10-30 eV.

esims_workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve sample (1 mg/mL) B Dilute to 1-10 µg/mL A->B C Infuse into ESI source B->C D Acquire Full Scan MS C->D E Select [M+H]⁺ for MS/MS D->E F Acquire MS/MS Spectrum E->F H Analyze Fragmentation Pattern F->H G Determine Molecular Weight G->H I Propose Structure H->I

A typical workflow for ESI-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and connectivity of the atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and environment of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and develop a quantitative method.

Methodology:

  • Sample Preparation: Prepare a stock solution of 1 mg/mL and dilute to a suitable concentration range for the calibration curve (e.g., 1-100 µg/mL).

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis scan (likely around 220-280 nm).

Conclusion

The mass spectrometric characterization of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide, while currently based on predictive analysis, provides a strong foundation for its structural confirmation. The predicted fragmentation pathways, rooted in the established behavior of pyrazoles and amino acid amides, offer a clear roadmap for interpreting experimental data when it becomes available. The integration of MS with other analytical techniques such as NMR, HPLC, and FT-IR will be crucial for a comprehensive and unambiguous characterization of this novel compound, a critical step in its journey through the drug discovery and development pipeline. This guide provides the necessary theoretical framework and practical protocols to enable researchers to confidently approach the analysis of this and structurally related molecules.

References

  • Santos, V. G., & Brocksom, T. J. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 1033-1039.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Biemann, K. (1990). Mass spectrometry of peptides and proteins. Annual review of biochemistry, 59(1), 413-447.
  • Faria, J. V., & Vegi, P. F. (2017). Pyrazole and its derivatives: biological activities and applications. Current Topics in Medicinal Chemistry, 17(18), 2088-2106.
  • PubChem. (n.d.). 3-(1H-pyrazol-1-yl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(1H-indol-3-yl)propanamide. Retrieved from [Link]

  • Rani, M., & Mohanty, P. (2020). A review on biological activities of pyrazole derivatives. Mini reviews in medicinal chemistry, 20(12), 1094-1114.
  • Kumar, V., & Aggarwal, R. (2018). A comprehensive review on the biological and medicinal significance of pyrazole derivatives. Current drug discovery technologies, 15(2), 106-123.
  • Smith, B. C. (2018).

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Comparative

A Guide to Ensuring Reproducibility in Bioassays for Novel Pyrazole-Containing Compounds: A Comparative Analysis

In the landscape of modern drug discovery, the reproducibility of preclinical data is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of bioassays, with a specific focus...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the reproducibility of preclinical data is paramount. This guide provides an in-depth analysis of the factors influencing the reproducibility of bioassays, with a specific focus on novel pyrazole-containing compounds, exemplified by the hypothetical molecule 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide. As many pyrazole derivatives have been identified as potent kinase inhibitors, we will frame our discussion within the context of targeting the Janus kinase (JAK) signaling pathway, a critical mediator of cytokine signaling often implicated in inflammatory diseases and cancers.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explore the underlying scientific principles, offering a framework for designing, executing, and interpreting robust and reproducible bioassays. We will delve into comparative methodologies, present detailed experimental protocols, and provide troubleshooting insights to ensure the generation of high-quality, reliable data.

The Challenge of Reproducibility with Novel Bioactive Molecules

The journey of a novel chemical entity from a screening hit to a clinical candidate is fraught with challenges, chief among them being the consistent and reliable measurement of its biological activity. Novel pyrazole-containing compounds, while promising, often present unique challenges in bioassay development due to their specific physicochemical properties and potential off-target effects. Ensuring that the results generated in one laboratory can be replicated in another is the bedrock of collaborative and efficient drug development.

Unraveling the Mechanism: A Focus on the JAK/STAT Pathway

To illustrate the principles of reproducible bioassay design, we will consider our model compound, 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide, as a putative inhibitor of the JAK/STAT pathway. This pathway is a cornerstone of cellular communication, translating extracellular cytokine signals into transcriptional responses.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation cytokine Cytokine cytokine->receptor compound_x 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide (Compound X) compound_x->jak Inhibition stat_dimer STAT Dimer gene Target Gene stat_dimer->gene 5. Gene Transcription stat->stat_dimer 4. Dimerization

Figure 1: A simplified diagram of the JAK/STAT signaling pathway, indicating the putative inhibitory action of our model compound.

Comparative Analysis of Bioassay Formats

The choice of bioassay is a critical determinant of data quality and reproducibility. Here, we compare two common approaches for characterizing a JAK inhibitor: a biochemical (enzymatic) assay and a cell-based assay.

Parameter Biochemical (Enzymatic) Assay Cell-Based Assay
Principle Measures direct inhibition of isolated JAK enzyme activity.Measures inhibition of a downstream signaling event (e.g., STAT phosphorylation) in intact cells.
Throughput HighMedium to High
Complexity LowHigh
Physiological Relevance Low (lacks cellular context)High (accounts for cell permeability, metabolism, and off-target effects)
Common Readouts Luminescence (ATP consumption), Fluorescence (product formation)Western Blot, ELISA, Flow Cytometry, High-Content Imaging
Reproducibility Challenges Enzyme purity and stability, substrate concentration, ATP concentration.Cell line stability, passage number, serum lot variability, cell density.
Biochemical Assay: Direct Target Engagement

Biochemical assays are invaluable for determining the direct inhibitory potential of a compound against its purified target enzyme. A common format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human JAK2 enzyme in kinase reaction buffer.

    • Prepare a 2X solution of a suitable peptide substrate and ATP in the same buffer.

    • Serially dilute the test compound (e.g., 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide) and a known inhibitor (e.g., Ruxolitinib) in kinase buffer.

  • Kinase Reaction:

    • To a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of the 2X enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Fit the dose-response curve using a four-parameter logistic model to determine the IC50 value.

Causality and Trustworthiness: The inclusion of a pre-incubation step (Step 2) is crucial for compounds that may have a slow on-rate. The stability of the ATP and enzyme solutions is critical; they should be freshly prepared or properly stored in aliquots to avoid degradation, which can significantly alter the IC50 value.

Cell-Based Assay: Assessing Functional Impact

Cell-based assays provide a more physiologically relevant context by measuring the compound's effect within a living cell. A common method is to measure the phosphorylation of STAT3 in response to cytokine stimulation.

  • Cell Culture and Plating:

    • Culture a cytokine-responsive cell line (e.g., TF-1 cells) under standard conditions. Ensure the cell passage number is within a validated range to minimize phenotypic drift.

    • Starve the cells of serum for 4-6 hours to reduce basal signaling.

    • Plate the cells in a 96-well plate at a pre-determined optimal density.

  • Compound Treatment:

    • Add serial dilutions of the test compound and a reference inhibitor.

    • Incubate for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a pre-determined EC80 concentration of a relevant cytokine (e.g., IL-6) for 15-30 minutes.

  • Cell Lysis and Detection:

    • Lyse the cells using the provided lysis buffer.

    • Transfer the lysate to a 384-well assay plate.

    • Add the AlphaLISA® Acceptor beads conjugated to an anti-pSTAT3 antibody and Streptavidin-coated Donor beads with a biotinylated anti-total STAT3 antibody.

    • Incubate in the dark for 60 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the ratio of pSTAT3 to total STAT3 signal and normalize to controls.

    • Determine the IC50 from the dose-response curve.

Expertise in Action: The choice of cytokine concentration (EC80) is a deliberate one. Using a maximal (EC100) concentration can make it difficult to discern modest inhibitory effects, while a lower concentration (e.g., EC50) may be too sensitive to minor experimental variations. The EC80 provides a robust window for detecting inhibition.

Troubleshooting_Workflow start High Assay Variability (CV > 15%) check_reagents Verify Reagent Stability (Enzyme, ATP, Cytokine) start->check_reagents check_cells Assess Cell Health & Passage Number start->check_cells check_instrument Calibrate Pipettes & Plate Reader start->check_instrument reagent_ok Reagents Stable? check_reagents->reagent_ok cells_ok Cells Healthy? check_cells->cells_ok instrument_ok Instruments Calibrated? check_instrument->instrument_ok new_reagents Prepare Fresh Reagents reagent_ok->new_reagents No end Re-run Assay reagent_ok->end Yes new_cells Thaw New Vial of Cells cells_ok->new_cells No cells_ok->end Yes recalibrate Recalibrate Instruments instrument_ok->recalibrate No instrument_ok->end Yes new_reagents->end new_cells->end recalibrate->end

Figure 2: A troubleshooting workflow for addressing high variability in bioassay results.

Performance Comparison with Alternative JAK Inhibitors

To contextualize the performance of our hypothetical compound, we can compare its activity with established JAK inhibitors across the two assay formats.

Compound Assay Type Target IC50 (nM) ± SD Source
Compound X (Hypothetical) BiochemicalJAK25.2 ± 1.1N/A
Compound X (Hypothetical) Cell-Based (pSTAT3)JAK285.7 ± 15.3N/A
Ruxolitinib BiochemicalJAK23.3 ± 0.8
Ruxolitinib Cell-Based (pSTAT3)JAK2281 ± 45
Tofacitinib BiochemicalJAK220.1 ± 4.5
Tofacitinib Cell-Based (pSTAT3)JAK2980 ± 150

Interpretation of Data: The shift in potency from a biochemical to a cell-based assay (a higher IC50 in the cellular context) is expected and informative. It reflects factors such as cell membrane permeability, potential for efflux by cellular transporters, and competition with high intracellular ATP concentrations. A significantly larger shift for one compound compared to another can suggest poorer drug-like properties.

Conclusion and Future Directions

The reproducibility of bioassays for novel compounds like 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is not a matter of chance, but a result of meticulous planning, robust protocol design, and a deep understanding of the underlying biology. By employing both biochemical and cell-based assays, researchers can build a comprehensive profile of a compound's activity, from direct target engagement to functional cellular effects.

The principles outlined in this guide—rigorous quality control of reagents, careful management of cell cultures, and the use of appropriate controls and reference compounds—provide a solid foundation for generating reliable and reproducible data. As new therapeutic modalities and assay technologies emerge, a continued commitment to these foundational principles will be essential for the successful translation of promising molecules from the laboratory to the clinic.

References

  • Title: Ruxolitinib: a new JAK1/2 inhibitor for the treatment of myelofibrosis. Source: Journal of Hematology & Oncology URL: [Link]

  • Title: Tofacitinib (CP-690,550): a potent and selective Janus kinase inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

Safety & Regulatory Compliance

Safety

Guide to the Proper Disposal of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

As researchers, scientists, and professionals dedicated to drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step framework for the proper...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers, scientists, and professionals dedicated to drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide, ensuring that laboratory operations are conducted with the highest degree of safety and regulatory compliance. The procedures outlined herein are grounded in established safety protocols and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Core Directive: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide (CAS No. 1340241-39-5) is not widely available, its chemical structure—a chlorinated pyrazole derivative—necessitates a cautious approach.[1]

Inferred Potential Hazards:

  • Toxicity: Halogenated organic compounds and pyrazole derivatives can exhibit toxic properties.[2] It should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: Assume the compound is a potential irritant to the skin, eyes, and respiratory system.[3][4]

  • Environmental Hazard: Chlorinated organic compounds can be persistent and harmful to aquatic life. Therefore, disposal into sanitary sewer systems is strictly prohibited.

Causality of Precaution: The "precautionary principle" is central to laboratory safety. By assuming a conservative hazard profile based on the compound's chemical class, we establish a robust safety margin that protects personnel and the environment, regardless of the availability of specific toxicological data. All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by a qualified professional.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling chemical waste. The selection of PPE is directly dictated by the risk assessment.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent dermal absorption, a primary route of exposure for many organic compounds.[2][3]
Eye Protection Safety goggles or glasses with side shieldsTo protect against accidental splashes or generation of dust particles.[2]
Body Protection Standard laboratory coatTo protect skin and personal clothing from contamination.[2]
Respiratory Protection NIOSH-approved respirator (if generating dust/aerosols)To prevent inhalation of fine particles. This is crucial when handling the solid form of the compound.
Segregation and Collection: A Protocol for Compliance

Proper waste segregation is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[7][8]

Step-by-Step Waste Accumulation Protocol:

  • Select a Compatible Container: Use a designated, leak-proof waste container with a secure screw-top cap. The container must be chemically compatible with the waste; high-density polyethylene (HDPE) is often a suitable choice.[5] Do not use foodstuff containers.[7]

  • Initiate Accumulation: Place the container in a designated "Satellite Accumulation Area" (SAA) at or near the point of waste generation.[7][9] This could be a labeled section of a fume hood or a designated cabinet.[7][6]

  • Properly Label the Container: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[7][9]

    • The full chemical name: "2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide ". Do not use abbreviations or chemical formulas.[7]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7][5]

  • Include Contaminated Materials: All materials contaminated with the compound, such as gloves, weighing papers, and pipette tips, must be placed in the same hazardous waste container.[10][5]

  • Keep Containers Closed: The waste container must remain securely capped at all times, except when adding waste.[7][5] This minimizes the release of vapors and prevents spills.

Disposal Workflow: From Laboratory to Final Disposition

The disposal of hazardous chemical waste is a highly regulated process that must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[10]

Caption: Disposal workflow for 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide.

Key Procedural Steps:

  • Monitor Waste Levels: Do not overfill waste containers; a good practice is to fill to no more than 90% capacity to allow for expansion.[6]

  • Arrange for Disposal: Contact your EHS office to schedule a waste pickup. Provide them with the full chemical name and an estimate of the quantity.

  • Maintain Records: Federal and state regulations require meticulous record-keeping for hazardous waste from generation to final disposal. This documentation, often called a manifest, is crucial for regulatory compliance.[11]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Alert Personnel: Immediately notify others in the vicinity and your laboratory supervisor.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an appropriate absorbent material, such as vermiculite or sand, to contain the spill.[3]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]

  • Report: Report the incident to your EHS office, as required by institutional policy.

By adhering to these scientifically grounded and procedurally sound guidelines, you are not only ensuring your personal safety but also upholding the integrity of our research community and protecting the environment.

References
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • What Are OSHA Biohazard Waste Disposal Guidelines? Compliancy Group. [Link]

  • Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. Daniels Health. [Link]

  • Safety Data Sheet for 4-Ethyl-1H-pyrazol-3-amine hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet for Ethyl 3-amino-1H-pyrazole-4-carboxylate. Thermo Fisher Scientific. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Material Safety Data Sheet. Sigma-Aldrich. [Link]

  • Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet for an Amino acid derivative. Carl ROTH. [Link]

  • Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process. ResearchGate. [Link]

  • Pyrazole Wastewater Treatment. Arvia Technology. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide

Executive Safety Assessment 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is a functionalized pyrazole-amino acid hybrid. In drug discovery, pyrazole scaffolds are frequently utilized for their biological activity (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide is a functionalized pyrazole-amino acid hybrid. In drug discovery, pyrazole scaffolds are frequently utilized for their biological activity (e.g., kinase inhibition), while the propanamide tail improves solubility and bioavailability.

The Safety Paradox: As a research intermediate, this compound likely lacks a comprehensive toxicological dataset (e.g., established LD50 or OEL). Therefore, we cannot rely on "Warning" labels alone. We must apply Occupational Exposure Banding (OEB) logic.[1]

Operational Assumption: Until specific toxicology proves otherwise, treat this compound as OEB 3 (Potent/Hazardous) .

  • Physical State: Solid / Fine Powder (High dust potential).

  • Primary Risks: Inhalation of bioactive dust, mucous membrane irritation, and potential ocular damage due to the chloropyrazole moiety.

Risk Assessment & Control Banding

We utilize a "Control Banding" approach to determine PPE. This system validates safety by correlating the compound's potency with the quantity handled.

Decision Logic: PPE Selection Matrix
ParameterSmall Scale (< 100 mg) Scale-Up (100 mg - 10 g) Bulk / Stock Solution (> 10 g)
Primary Barrier Chemical Fume Hood (CFH)CFH or Powder Containment HoodCFH or Glovebox (Isolator)
Respiratory Not required if in CFHN95 (if outside hood for <1 min)P100 / PAPR (Mandatory if open)
Hand Protection Single Nitrile Gloves (0.11 mm)Double Nitrile (Outer: 0.14 mm)Double Nitrile or Laminate
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash GogglesChemical Splash Goggles
Body Protection Standard Lab CoatLab Coat + Tyvek SleevesFull Tyvek Suit (Disposable)

Senior Scientist Insight: Why Double Gloves? Pyrazole derivatives can possess lipophilic properties that facilitate skin permeation. A single nitrile layer may suffer from "micro-degradation" invisible to the naked eye. The second pair acts as a breakthrough indicator and fail-safe.

Detailed PPE Specifications

A. Hand Protection (The "Double-Shell" Protocol)
  • Inner Glove: 4 mil (0.10 mm) Nitrile (Bright color, e.g., Orange/Blue).

  • Outer Glove: 5-6 mil (0.14 mm) Nitrile (Standard color, e.g., Purple/Teal) or Neoprene.

  • Validation: Perform an "Inflation Test" on gloves before donning to check for pinholes.

B. Respiratory Protection[2][3][4]
  • Standard Operation: Work must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Emergency/Spill: Use a P100 (HEPA) Half-Face Respirator . Do not rely on N95 masks for cleaning powder spills of bioactive intermediates; N95s do not seal against facial hair or provide adequate protection against fine pharmaceutical dusts.

C. Ocular Protection[3][5][6]
  • Requirement: ANSI Z87.1+ Chemical Splash Goggles.

  • Reasoning: The "propanamide" functionality can hydrolyze on moist surfaces (like the cornea) to create localized pH changes, leading to severe irritation. Safety glasses are insufficient for powders that behave like aerosols.

Operational Protocols

Workflow Visualization: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound safely.

G Start Start: Handling 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)propanamide StateCheck Is the compound Solid or Solution? Start->StateCheck Solid Solid (Powder) StateCheck->Solid Powder Solution Solution (Liquid) StateCheck->Solution Dissolved Weighing Weighing / Transfer Solid->Weighing Dissolution Dissolution / Reaction Solution->Dissolution Engineering Engineering Control: Chemical Fume Hood (CFH) Face Velocity > 80 fpm Weighing->Engineering MUST be inside Dissolution->Engineering PPE_Solid PPE Level 2: Double Nitrile Gloves Splash Goggles Tyvek Sleeves Engineering->PPE_Solid Required PPE PPE_Liquid PPE Level 1: Single Nitrile Gloves Safety Glasses Lab Coat Engineering->PPE_Liquid Waste Disposal: Solid Waste -> Incineration Liquid -> Solvent Waste PPE_Solid->Waste PPE_Liquid->Waste

Caption: Decision logic for PPE selection based on physical state. Note the escalation of PPE for solid handling due to inhalation risk.

Step-by-Step Gowning & De-gowning (Donning/Doffing)

Crucial: Most exposure events occur after the experiment, during the removal of contaminated PPE.

  • Donning (Pre-Entry):

    • Wash hands.[2][3][4]

    • Inspect Lab Coat (ensure no tears).

    • Don Inner Gloves (tuck under lab coat cuff).

    • Don Tyvek Sleeves (over lab coat).

    • Don Outer Gloves (over Tyvek sleeve). This creates a shingle effect where spills roll off, not into the cuff.

    • Don Goggles.

  • Experimental Procedure:

    • Keep all open containers at least 6 inches inside the hood sash.

    • Use a static eliminator (ionizer) if the powder is "fly-away" to prevent dispersion.

  • Doffing (Post-Exit) - The "Dirty to Clean" Method:

    • Inside the Hood: Wipe down outer gloves with a solvent-dampened wipe (e.g., Ethanol). Dispose of wipe.

    • Remove Outer Gloves : Grasp the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger under the wrist of the remaining outer glove and peel it off. Dispose as hazardous waste.

    • Remove Tyvek Sleeves : Roll down from the shoulder, turning inside out.

    • Remove Goggles : Handle by the strap only.

    • Remove Inner Gloves : Use the same "peel" technique.

    • Wash Hands : Immediately with soap and tepid water for 30 seconds.

Disposal & Decontamination[7]

Deactivation Strategy: Pyrazoles are generally stable. Simple water washing is insufficient.

  • Surface Decontamination: Use a surfactant-based cleaner (e.g., 2% SDS solution) followed by a solvent wipe (Isopropanol or Ethanol) to solubilize lipophilic residues.

  • Waste Segregation:

    • Solid Waste: All weigh boats, contaminated gloves, and wipes go into "Hazardous Solid Waste" for incineration.

    • Liquid Waste: Segregate into "Organic Halogenated" waste streams (due to the Chloro- substituent).

Emergency Response

In Case of Exposure:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert medical staff that the compound is a pyrazole derivative (potential for respiratory sensitization).

  • Skin Contact: Do not scrub (this abrades skin and increases absorption). Rinse with continuous water flow for 15 minutes.

  • Eye Contact: Flush for 15 minutes. Lift upper and lower lids.

Spill Cleanup (Powder):

  • Evacuate the immediate area.[2][3][4][5]

  • Don P100 Respirator , Goggles, and Double Gloves.

  • Cover spill with a damp paper towel (to prevent dust generation).

  • Scoop up material and place in a sealed waste container.

  • Clean area with soap/water, then isopropanol.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2016). Hazard Communication Standard: Safety Data Sheets. [Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. (Foundational text for OEB/Control Banding). [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). The NIOSH Pocket Guide to Chemical Hazards. [Link]

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